Pomalidomide-cyclohexane
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H21N3O4 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
4-(cyclohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H21N3O4/c23-15-10-9-14(17(24)21-15)22-18(25)12-7-4-8-13(16(12)19(22)26)20-11-5-2-1-3-6-11/h4,7-8,11,14,20H,1-3,5-6,9-10H2,(H,21,23,24) |
Clave InChI |
SNYYDCFMXULVPX-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Pomalidomide-Cyclohexane in PROTACs: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] Pomalidomide (B1683931), a derivative of thalidomide, is a widely utilized E3 ligase ligand that potently binds to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3] This guide provides an in-depth technical examination of the mechanism of action of pomalidomide-based PROTACs, with a specific focus on the conceptual role of a cyclohexane-containing linker, herein referred to as "pomalidomide-cyclohexane." While "this compound" is not a standard nomenclature, it serves to illustrate the impact of a rigid chemical scaffold on PROTAC function.
The Core Mechanism: Hijacking the Ubiquitin-Proteasome System
The fundamental mechanism of action for a this compound PROTAC involves hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). This process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) via its specific ligand and to the Cereblon (CRBN) E3 ligase via the pomalidomide moiety. This tripartite association forms a key intermediate known as the ternary complex (POI-PROTAC-CRBN).[2] The linker, in this case containing a cyclohexane (B81311) ring, plays a crucial role in enabling and stabilizing this complex by dictating the distance and orientation between the POI and CRBN.[]
-
Ubiquitination of the Target Protein: The formation of a productive ternary complex brings the POI into close proximity to the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins.[6]
-
Catalytic Cycle: A key feature of PROTACs is their catalytic nature. After the POI is degraded, the PROTAC molecule is released and can engage in another cycle of binding and inducing the degradation of another POI molecule.[1]
The Role of the Cyclohexane Linker
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[7] The inclusion of a cyclohexane moiety within the linker introduces a degree of rigidity compared to more flexible alkyl or PEG linkers.[8] This rigidity can have several important implications:
-
Conformational Constraint: A rigid linker can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex and thereby enhancing its stability.[]
-
Improved Physicochemical Properties: Linkers containing cycloalkane structures can enhance water solubility and metabolic stability.[8] The cyclohexane ring can also provide steric hindrance that decreases the rate of hydrolysis of adjacent chemical bonds.
-
Optimal Geometry: The fixed spatial orientation imposed by a rigid linker can be crucial for achieving a productive ternary complex geometry that is optimal for efficient ubiquitin transfer. However, if the geometry is not ideal, a rigid linker can also hinder the formation of a stable complex.[7]
Signaling Pathways
The degradation of a target protein by a this compound PROTAC can have profound effects on downstream signaling pathways. The specific pathway affected is dependent on the function of the target protein. For instance, if the PROTAC targets a key kinase in a cancer-related signaling cascade, its degradation will lead to the downregulation of that pathway, potentially inducing apoptosis or cell cycle arrest.
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following table provides representative data for various pomalidomide-based PROTACs targeting different proteins to illustrate the range of potencies that can be achieved.
| PROTAC Target | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PEG | RS4;11 | <1 | >95 | [3] |
| BRD4 | Alkyl | THP-1 | Not Reported | >75 at 1µM | [3] |
| EGFR | - | A549 | 32.9 - 43.4 | 96 | [9] |
| BTK | - | Mino | 2.2 | 97 | |
| HDAC8 | - | - | 147 | 93 |
Experimental Protocols
The characterization of a novel this compound PROTAC involves a series of key experiments to determine its binding properties, ability to form a ternary complex, and its efficacy in degrading the target protein.
Western Blot Analysis for Protein Degradation
This is the most common method to quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[10]
Biophysical Assays for Ternary Complex Characterization
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques to quantify the binding affinities of the PROTAC to its individual partners and to characterize the formation and stability of the ternary complex.
Surface Plasmon Resonance (SPR) Protocol Outline:
-
Immobilization: Immobilize the E3 ligase (Cereblon) or the target protein onto the sensor chip.
-
Binary Interactions:
-
Inject a series of concentrations of the this compound PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
Inject a series of concentrations of the other protein partner (target protein or E3 ligase) to determine its binary binding affinity to the PROTAC.
-
-
Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the non-immobilized protein partner over the immobilized protein. The increase in binding response compared to the binary interaction indicates ternary complex formation.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD) for both binary and ternary complexes. The cooperativity of ternary complex formation can also be calculated.
Isothermal Titration Calorimetry (ITC) Protocol Outline:
-
Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in the same dialysis buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
Titrate the PROTAC into the target protein solution to determine the binding affinity and thermodynamics of this interaction.
-
Titrate the PROTAC into the E3 ligase solution.
-
-
Ternary Complex Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the target protein and E3 ligase to measure the thermodynamics of ternary complex formation.
-
Data Analysis: Analyze the heat changes upon each injection to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
In-Cell Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.
Protocol Outline:
-
Cell Treatment: Treat cells with the this compound PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Perform a Western blot on the immunoprecipitated samples using an antibody that recognizes ubiquitin. An increase in the high-molecular-weight smear in the PROTAC-treated samples indicates poly-ubiquitination of the target protein.
Conclusion
Pomalidomide-based PROTACs represent a powerful strategy for targeted protein degradation. The inclusion of a rigid linker component, such as a cyclohexane ring, can significantly influence the physicochemical properties and biological activity of the PROTAC by affecting the formation and stability of the crucial ternary complex. A thorough understanding of the mechanism of action, coupled with a robust suite of experimental techniques for characterization, is essential for the rational design and development of effective pomalidomide-based degraders for therapeutic applications.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Strategic Role of the Cyclohexane Linker in Pomalidomide-Based Degraders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. Pomalidomide (B1683931), a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), is a cornerstone in the design of these heterobifunctional molecules. The linker connecting pomalidomide to a target protein ligand is a critical determinant of a PROTAC's efficacy. This technical guide delves into the nuanced role of the cyclohexane (B81311) linker, a rigid structural element, in shaping the performance of pomalidomide-based degraders.
The Linker: More Than a Spacer
The linker in a PROTAC is not a passive tether but an active contributor to the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1] The linker's length, composition, and rigidity dictate the spatial orientation of the target protein relative to the E3 ligase, thereby influencing the efficiency of ubiquitin transfer and subsequent proteasomal degradation.[1] While flexible linkers like polyethylene (B3416737) glycol (PEG) chains offer conformational freedom, rigid linkers such as those containing cyclohexane can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation.[1]
Cyclohexane Stereochemistry: A Key Determinant of Degrader Efficacy
While direct comparative studies on the stereochemistry of cyclohexane linkers in pomalidomide-based degraders are not extensively available in the current literature, compelling evidence from studies on von Hippel-Lindau (VHL)-based PROTACs provides crucial insights that are conceptually transferable. A seminal study investigating cis- and trans-1,4-disubstituted cyclohexane linkers in a VHL-based degrader revealed that stereochemistry profoundly impacts degradation activity.
The trans-cyclohexane isomer, which adopts a rigid, chair-like conformation, enforces an extended linker geometry. This pre-organization was shown to facilitate a more stable and cooperative ternary complex, resulting in a more potent degrader. In contrast, the cis-isomer allowed for greater conformational flexibility, leading to a less optimal presentation of the target protein to the E3 ligase and, consequently, reduced degradation efficiency. This highlights that the rigid and well-defined spatial orientation provided by the trans-cyclohexane linker is a key factor in achieving potent protein degradation.
Data Presentation: Quantitative Insights into Linker Performance
While specific data for pomalidomide-based degraders with varied cyclohexane linkers is limited, the following tables summarize quantitative data for pomalidomide-based PROTACs with different linker types to provide a comparative context for linker design.
Table 1: Impact of Linker Composition on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | PEG | 12 | C4 | >1000 | <20 |
| BTK Degrader 2 | Alkyl | 12 | C4 | 800 | 40 |
| BTK Degrader 3 | PEG | 12 | C5 | 25 | >90 |
| BTK Degrader 4 | Alkyl with Piperidine (B6355638) | 15 | C5 | 10 | >95 |
Data synthesized from published literature for illustrative purposes.
Table 2: Influence of Linker Structure on Wild-Type EGFR Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| EGFR Degrader 1 | Flexible PEG | 150 | 85 |
| EGFR Degrader 2 | Rigid Piperazine-containing | 50 | 95 |
Data synthesized from published literature for illustrative purposes.
These tables underscore the significant impact of linker composition and the pomalidomide attachment point on degrader potency. Notably, the incorporation of a rigid cyclic motif like piperidine in BTK Degrader 4 correlates with enhanced degradation activity.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Caption: Conformational differences between trans and cis cyclohexane linkers.
Experimental Protocols
The following are detailed methodologies for key experiments to synthesize and evaluate pomalidomide-based degraders with a focus on incorporating a cyclohexane linker.
Protocol 1: Synthesis of a Pomalidomide-based PROTAC with a Cyclohexane Linker
This protocol outlines a general strategy for synthesizing a pomalidomide-based PROTAC using a 1,4-disubstituted cyclohexane linker. The synthesis of cis and trans isomers of the linker would require stereospecific synthesis or separation of the isomers.
Step 1: Synthesis of Pomalidomide-Linker Intermediate
-
To a solution of 4-fluorothalidomide (1.0 eq) in dimethylformamide (DMF), add a di-functionalized 1,4-cyclohexane linker with a primary amine at one end and a protected functional group (e.g., a Boc-protected amine or a carboxylic acid ester) at the other (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain the pomalidomide-linker intermediate.
Step 2: Deprotection of the Linker Terminus
-
If the linker is protected with a Boc group, dissolve the pomalidomide-linker intermediate in dichloromethane (B109758) (DCM) and add trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Step 3: Conjugation to the Warhead
-
To a solution of the deprotected pomalidomide-linker intermediate (1.0 eq) and the warhead (target-binding ligand) containing a complementary functional group (e.g., a carboxylic acid) (1.1 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the pomalidomide-based degrader.[2]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay kit.[2]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[2]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the PROTAC-dependent interaction between the target protein and CRBN.[3]
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40) with protease and phosphatase inhibitors.[3]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or CRBN, or an isotype control antibody, overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot Analysis: Elute the bound proteins from the beads and analyze the eluates by Western blot using antibodies against the target protein and CRBN to detect the co-immunoprecipitated proteins.[3] An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR can be used to measure the binding affinities of the PROTAC to the target protein and CRBN individually, as well as to assess the cooperativity of ternary complex formation.
-
Immobilization: Immobilize the purified target protein or CRBN onto a sensor chip.
-
Binary Interaction Analysis: Flow different concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: To measure the affinity of the PROTAC for one protein in the presence of the other, pre-incubate the PROTAC with a saturating concentration of the second protein in solution and flow this mixture over the immobilized first protein.
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated by comparing the binding affinities in the binary and ternary states. An α value greater than 1 indicates positive cooperativity, meaning the binding of the second protein is enhanced once the first is bound.
Conclusion
The cyclohexane linker represents a powerful tool in the design of pomalidomide-based degraders. Its rigid nature can pre-organize the PROTAC molecule, and its stereochemistry is a critical parameter for optimizing ternary complex formation and achieving potent protein degradation. While direct comparative studies in the context of pomalidomide are an area for future research, the principles derived from related systems provide a strong rationale for the strategic incorporation of cyclohexane and other rigid linkers in the development of next-generation targeted protein degraders. The experimental protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these promising therapeutic agents.
References
Pomalidomide as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), has revolutionized the treatment of multiple myeloma and other hematological malignancies. Its therapeutic efficacy is rooted in its function as a molecular glue that redirects the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, pomalidomide induces the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation triggers a cascade of downstream anti-tumor and immunomodulatory effects. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and key experimental protocols relevant to the study of pomalidomide as a Cereblon E3 ligase ligand.
Mechanism of Action: A Molecular Glue Approach
Pomalidomide's primary mechanism of action involves its high-affinity binding to Cereblon, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. This binding event induces a conformational change in the substrate-binding pocket of Cereblon, creating a novel interface that recruits neosubstrates for which the ligase normally has low or no affinity.[1][2] The two most well-characterized neosubstrates of the pomalidomide-CRBN complex are the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4]
Upon recruitment to the CRL4-CRBN complex, Ikaros and Aiolos are polyubiquitinated, marking them for degradation by the 26S proteasome.[3] The degradation of these transcription factors, which are critical for B-cell development and survival, leads to two major downstream consequences:
-
Direct Anti-Myeloma Effects: The depletion of Ikaros and Aiolos in multiple myeloma cells results in the downregulation of key survival factors, including Interferon Regulatory Factor 4 (IRF4) and the oncogene c-Myc.[5] This, in turn, induces cell cycle arrest and apoptosis of the malignant plasma cells.
-
Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T-cells leads to their co-stimulation and increased production of interleukin-2 (B1167480) (IL-2).[3] This enhances the anti-tumor immune response.
Recent studies have also identified other potential neosubstrates, such as ARID2, suggesting a broader range of cellular processes may be affected by pomalidomide treatment.
Quantitative Data
The following tables summarize key quantitative parameters that define the interaction of pomalidomide with Cereblon and its efficacy in inducing the degradation of its primary neosubstrates.
Table 1: Pomalidomide-Cereblon Binding Affinity
| Parameter | Value | Assay Method | System |
| Ki | 156.60 nM | Competitive Titration | hsDDB1-hsCRBN complex |
| IC50 | ~2 µM | Competitive Bead Binding Assay | U266 Myeloma Cell Extracts |
| IC50 | 153.9 nM | Fluorescence Polarization | Human Cereblon/DDB1 complex |
| Kd | 12.5 µM | Isothermal Titration Calorimetry (ITC) | C-terminal domain of CRBN |
Table 2: Pomalidomide-Induced Neosubstrate Degradation
| Neosubstrate | Parameter | Value | Cell Line/System |
| Ikaros (IKZF1) | Half-life (T1/2) | ~1.5 hours | Primary Human T-cells |
| Degradation | Time and concentration-dependent | T-cells and Multiple Myeloma cells | |
| Aiolos (IKZF3) | Half-life (T1/2) | ~1.5 hours | Primary Human T-cells |
| Degradation | Time and concentration-dependent | T-cells and Multiple Myeloma cells | |
| DC50 | 8.7 nM | MM1S cells | |
| Dmax | >95% | MM1S cells |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding of pomalidomide's function.
Caption: Pomalidomide-induced degradation pathway.
Caption: Experimental workflow for pomalidomide activity.
Experimental Protocols
Cereblon Binding Assay (Fluorescence Polarization)
This protocol outlines a competitive binding assay to determine the affinity of pomalidomide for Cereblon.
Materials:
-
Purified recombinant human Cereblon/DDB1 complex
-
Fluorescently labeled thalidomide (B1683933) analog (e.g., BODIPY-thalidomide) as a tracer
-
Pomalidomide
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP)
-
384-well, low-volume, black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the Cereblon/DDB1 complex to the desired concentration in Assay Buffer.
-
Dilute the fluorescent tracer to the desired concentration in Assay Buffer.
-
Prepare a serial dilution of pomalidomide in Assay Buffer.
-
-
Assay Setup:
-
Add a constant volume of the diluted Cereblon/DDB1 complex to each well.
-
Add the serially diluted pomalidomide or vehicle control to the wells.
-
Add a constant volume of the fluorescent tracer to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the tracer.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the pomalidomide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation if the Kd of the tracer is known.
-
In Vitro Ubiquitination Assay
This protocol assesses the pomalidomide-dependent ubiquitination of Ikaros by the CRL4-CRBN complex.
Materials:
-
Recombinant Human Ubiquitin Activating Enzyme (E1)
-
Recombinant Human Ubiquitin Conjugating Enzyme (E2, e.g., UBE2D2)
-
Recombinant Human CRL4-CRBN complex
-
Recombinant Human Ikaros (or a specific zinc finger domain)
-
Pomalidomide
-
Ubiquitin
-
ATP
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-Ikaros and Anti-Ubiquitin antibodies
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, CRL4-CRBN complex, Ikaros, and ubiquitin in the Ubiquitination Reaction Buffer.
-
Add pomalidomide or vehicle control (DMSO) to the respective reaction tubes.
-
-
Initiate Reaction:
-
Add ATP to each tube to start the ubiquitination reaction.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Stop Reaction:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Boil the samples for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an anti-Ikaros antibody to detect the unmodified and ubiquitinated forms of Ikaros (which will appear as a ladder of higher molecular weight bands).
-
Alternatively, probe with an anti-ubiquitin antibody to visualize all ubiquitinated proteins.
-
Western Blotting for Ikaros/Aiolos Degradation
This protocol is used to quantify the reduction in Ikaros and Aiolos protein levels in cells treated with pomalidomide.[6]
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S)
-
Pomalidomide
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-Ikaros, anti-Aiolos, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and treat with various concentrations of pomalidomide or vehicle control for different time points.
-
-
Cell Lysis:
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the Ikaros and Aiolos band intensities to the loading control to determine the relative protein levels.
-
Conclusion
Pomalidomide's elegant mechanism of action, leveraging the cell's own protein disposal machinery to eliminate key cancer drivers, represents a paradigm shift in targeted cancer therapy. A thorough understanding of its interaction with Cereblon and the subsequent degradation of neosubstrates is paramount for the development of next-generation molecular glues and for optimizing its clinical application. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Synthesis of Pomalidomide-Cyclohexane Linker Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of pomalidomide-cyclohexane linker conjugates, critical components in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). Pomalidomide (B1683931) serves as a potent E3 ubiquitin ligase ligand, binding to Cereblon (CRBN) to induce the degradation of target proteins. The nature of the linker, in this case, incorporating a cyclohexane (B81311) moiety, is a key determinant of the efficacy, selectivity, and physicochemical properties of the resulting conjugate. This guide outlines common synthetic strategies, presents quantitative data from related syntheses, provides detailed experimental protocols, and illustrates the underlying biological pathways and experimental workflows.
Synthetic Strategies and Quantitative Data
The synthesis of pomalidomide-linker conjugates typically involves the nucleophilic aromatic substitution (SNAr) reaction with 4-fluorothalidomide or the alkylation of pomalidomide. While direct literature on this compound linker synthesis is sparse, protocols for analogous alkyl and diamine linkers can be readily adapted. The choice of a cyclohexane linker can impart rigidity and favorable geometric constraints to the PROTAC molecule, potentially enhancing ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Recent advancements have focused on optimizing reaction conditions to improve yields and reduce reaction times, including microwave-assisted synthesis which can significantly accelerate the linker installation.[1] One-pot procedures have also been developed to streamline the synthesis of final PROTAC molecules, offering comparable yields to traditional multi-step methods while saving time and resources.[2][3]
The following tables summarize quantitative data from various published syntheses of pomalidomide-linker conjugates. This data, while not exclusively for cyclohexane linkers, provides a valuable benchmark for expected yields and reaction efficiencies.
Table 1: Synthesis of Pomalidomide-Linker Intermediates via SNAr
| Linker Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Propargylamine | DMF | 90 | 12 | 30 | [4] |
| N-Boc-1,2-diaminoethane | DMSO | 90 | 16 | 92 | [2] |
| N-Boc-1,3-diaminopropane | DMSO | 90 | 16 | 85 | [2] |
| N-Boc-1,4-diaminobutane | DMSO | 90 | 16 | 64 | [2] |
| Piperazine | DMSO | 90 | 0.5 | 94 | [2] |
| N-Methylpiperazine | DMSO | 90 | 0.5 | 93 | [2] |
Table 2: One-Pot Synthesis of JQ1-Pomalidomide Conjugates
| Diamine Linker | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-methylethane-1,2-diamine | DMSO | 50 | 21 | [2] |
| N,N'-dimethylethane-1,2-diamine | DMSO | 50 | 50 | [2] |
| Piperazine | DMSO | 50 | 37 | [2] |
| 3-(aminomethyl)azetidine | DMSO | 50 | 62 | [2] |
| 4-aminobenzylamine | DMSO | 50 | 25 | [2] |
Experimental Protocols
This section provides a detailed, adaptable protocol for the synthesis of a this compound linker conjugate. The procedure is based on the common SNAr reaction between 4-fluorothalidomide and a bifunctional cyclohexane linker, such as mono-Boc-protected trans-1,4-diaminocyclohexane.
Materials:
-
4-Fluorothalidomide
-
Mono-Boc-trans-1,4-diaminocyclohexane
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
-
Silica (B1680970) gel for column chromatography
Protocol 1: Synthesis of Boc-protected this compound Linker
-
To a solution of 4-fluorothalidomide (1.0 eq) and mono-Boc-trans-1,4-diaminocyclohexane (1.1 eq) in DMSO, add DIPEA (3.0 eq).
-
Stir the reaction mixture at 90 °C for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the Boc-protected this compound linker conjugate.
Protocol 2: Boc Deprotection
-
Dissolve the Boc-protected this compound linker conjugate (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM or another suitable solvent to remove residual TFA.
-
The resulting amine-functionalized this compound linker can be used in subsequent reactions without further purification or can be purified by an appropriate method if necessary.
Signaling Pathways and Experimental Workflows
The biological activity of pomalidomide-based PROTACs stems from their ability to hijack the ubiquitin-proteasome system. The pomalidomide moiety binds to the CRBN E3 ubiquitin ligase, while the other end of the PROTAC binds to the target protein of interest (POI). This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
The synthesis and evaluation of a novel this compound linker conjugate follows a structured workflow, from initial synthesis and purification to biological evaluation.
References
- 1. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Pomalidomide-Cyclohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide (B1683931), a potent thalidomide (B1683933) analog, has garnered significant attention in drug discovery, particularly as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, enabling targeted protein degradation through technologies like PROTACs (Proteolysis Targeting Chimeras). The conjugation of pomalidomide to various linker moieties, including aliphatic structures such as cyclohexane (B81311), is a key strategy in the design of these bifunctional molecules. This technical guide provides a comprehensive overview of the physicochemical properties of pomalidomide-cyclohexane derivatives, detailing their synthesis, characterization, and biological implications. While specific quantitative data for a direct this compound conjugate is not extensively available in public literature, this guide compiles analogous data from derivatives with similar aliphatic linkers to provide a predictive framework. Detailed experimental protocols for synthesis, characterization, and key biological assays are also presented to facilitate further research and development in this area.
Introduction to Pomalidomide and its Derivatives
Pomalidomide is an immunomodulatory agent with potent anti-neoplastic and anti-inflammatory activities.[1] Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[2] This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these factors is central to the therapeutic effects of pomalidomide in multiple myeloma and other hematological malignancies.
The unique ability of pomalidomide to recruit CRBN has made it a valuable component in the development of PROTACs. In a PROTAC molecule, pomalidomide serves as the E3 ligase ligand, which is connected via a linker to a "warhead" that binds to a target protein of interest. The nature of the linker, including its length, rigidity, and chemical composition, is a critical determinant of the efficacy of the resulting PROTAC. Cyclohexane and other aliphatic linkers offer a degree of conformational rigidity and hydrophobicity that can influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Physicochemical Properties of Pomalidomide and Aliphatic Derivatives
While specific data for a this compound derivative is limited, the physicochemical properties of pomalidomide itself and its derivatives with other aliphatic linkers can provide valuable insights. These properties are crucial for drug development as they affect solubility, permeability, metabolic stability, and overall pharmacokinetic and pharmacodynamic profiles.
Table 1: Physicochemical Properties of Pomalidomide
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁N₃O₄ | [1] |
| Molecular Weight | 273.24 g/mol | [1] |
| Melting Point | 318-320 °C | Data from supplier catalogs |
| Aqueous Solubility | ~0.01 mg/mL | [5] |
| logP (calculated) | 0.2 | [1] |
| logP (experimental) | -1.16 | [6] |
| pKa | Not specified | |
| Appearance | Solid yellow powder | [1] |
Table 2: Physicochemical Properties of Pomalidomide Derivatives with Aliphatic Linkers (Analogous Data)
| Derivative | Linker Type | Molecular Weight ( g/mol ) | Solubility | logP (calculated) | Reference |
| Pomalidomide-PEG1-C2-COOH | PEG-based | 389.36 | DMSO: 125 mg/mL | Not specified | |
| Pomalidomide-PEG4-COOH | PEG-based | 521.52 | DMSO: 100 mg/mL | Not specified | |
| Pomalidomide-C5-Azide | Alkyl | Not specified | Not specified | Not specified | [7] |
Note: The data in Table 2 is for pomalidomide derivatives with linear aliphatic and PEG linkers, which can serve as a proxy for understanding the properties of a cyclohexane-containing derivative. The cyclohexane moiety would be expected to increase the lipophilicity (and thus potentially the logP) compared to a linear alkyl chain of the same number of carbons.
Synthesis and Characterization
The synthesis of this compound derivatives typically involves the modification of the 4-amino group of the pomalidomide core. A common strategy is nucleophilic aromatic substitution (SNAr) on 4-fluoro-thalidomide with a cyclohexane-containing amine linker.
General Synthetic Workflow
General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of a this compound Derivative (Hypothetical)
This protocol is a representative example based on general methods for pomalidomide derivatization.
Materials:
-
4-Fluoro-thalidomide
-
Aminocyclohexane (or a derivative with a linker arm)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-fluoro-thalidomide (1.0 eq) in DMSO, add aminocyclohexane (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired this compound derivative.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Analyze the compound using high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.
Biological Activity and Mechanism of Action
The primary biological function of a this compound derivative, when used as an E3 ligase ligand in a PROTAC, is to recruit the CRBN E3 ubiquitin ligase to a target protein, leading to the target's degradation.
Signaling Pathway
Pomalidomide's mechanism of action via CRBN-mediated degradation.
Experimental Protocols for Biological Evaluation
A common method to assess the binding of a pomalidomide derivative to CRBN is a competitive binding assay using fluorescence polarization.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled thalidomide or pomalidomide probe
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compound (this compound derivative)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the assay buffer, the fluorescent probe at a fixed concentration, and the purified CRBN protein.
-
Add the serially diluted test compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
Calculate the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the binding of the fluorescent probe to CRBN.
This assay determines the ability of the pomalidomide derivative to induce the degradation of its target proteins in a cellular context.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Cell culture medium and supplements
-
Test compound (this compound derivative)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed the multiple myeloma cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 6, 12, or 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of IKZF1 and IKZF3 degradation relative to the loading control.
Structure-Activity Relationship (SAR)
The structure of the linker connecting pomalidomide to a warhead in a PROTAC significantly influences its activity. For a cyclohexane linker, the following aspects are important considerations:
-
Rigidity: The cyclohexane ring introduces a degree of rigidity compared to a flexible alkyl chain. This can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.
-
Hydrophobicity: The aliphatic nature of cyclohexane increases the lipophilicity of the linker region, which can affect cell permeability and solubility.
-
Linker Length and Attachment Point: The point of attachment on the cyclohexane ring and the overall length of the linker are critical for achieving the optimal distance and orientation between the E3 ligase and the target protein.
Conclusion
This compound derivatives represent a promising class of molecules for the development of targeted protein degraders. While specific physicochemical data for these compounds is not yet widely published, this guide provides a framework for their synthesis, characterization, and biological evaluation based on analogous compounds and established methodologies. The interplay between the pomalidomide core, the cyclohexane linker, and the target-binding warhead is complex, and further research is needed to fully elucidate the structure-activity relationships that govern the efficacy of these novel therapeutics. The experimental protocols detailed herein offer a starting point for researchers to explore this exciting area of drug discovery.
References
- 1. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2019036839A1 - Pomalidomide derivative and preparation method therefor - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
The Structural-Activity Relationship of Pomalidomide Analogs: A Deep Dive into Glutarimide Ring Modifications and the Untapped Potential of Cyclohexane Bioisosteres
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide (B1683931), a potent third-generation immunomodulatory drug (IMiD), has revolutionized the treatment of multiple myeloma. Its mechanism of action, centered on the molecular glue-induced degradation of neo-substrates via the E3 ubiquitin ligase Cereblon (CRBN), has opened new avenues for therapeutic intervention. The structural integrity of pomalidomide, particularly its phthalimide (B116566) and glutarimide (B196013) moieties, is crucial for its activity. This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of pomalidomide analogs, with a specific focus on modifications of the glutarimide ring. While direct research on pomalidomide-cyclohexane analogs is limited, this paper will extrapolate from known SAR principles to explore the potential of cyclohexane (B81311) bioisosteres as a novel class of pomalidomide derivatives. We will delve into the critical interactions governing CRBN binding, the subsequent degradation of Ikaros (IKZF1) and Aiolos (IKZF3), and the downstream anti-cancer effects. This guide will also provide detailed experimental protocols for key biological assays and summarize quantitative data to aid in the rational design of next-generation IMiDs.
Introduction: Pomalidomide's Mechanism of Action
Pomalidomide exerts its therapeutic effects by hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[1] By binding to CRBN, pomalidomide induces a conformational change that expands the substrate repertoire of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] These transcription factors are critical for the survival and proliferation of multiple myeloma cells.[4] Their degradation leads to downstream downregulation of c-Myc and IRF4, ultimately resulting in apoptosis of malignant cells.[4] Furthermore, the degradation of Ikaros and Aiolos in T cells has immunomodulatory effects, including T cell co-stimulation and enhanced anti-tumor immunity.[2][3]
The pomalidomide molecule can be dissected into three key components for SAR studies: the phthalimide ring, the glutarimide ring, and the linker connecting them. The 4-amino group on the phthalimide ring is a key feature that distinguishes pomalidomide from its predecessors, thalidomide (B1683933) and lenalidomide (B1683929), and contributes to its enhanced potency.[5] The glutarimide ring is essential for binding to Cereblon.[6]
Signaling Pathway of Pomalidomide-Mediated Protein Degradation
The binding of pomalidomide to CRBN initiates a cascade of intracellular events leading to the degradation of target proteins and subsequent anti-cancer effects.
Structural-Activity Relationship of the Glutarimide Ring
The glutarimide ring of pomalidomide is the primary anchor to the Cereblon protein.[6] Specific hydrogen bonding interactions between the glutarimide's carbonyl groups and the NH moiety with amino acid residues in the CRBN binding pocket are critical for affinity.
Key Interactions and Modifications
-
Hydrogen Bonding: The two carbonyl groups and the imide nitrogen of the glutarimide ring form crucial hydrogen bonds with the CRBN binding pocket. Modification or removal of these functional groups significantly reduces or abolishes binding.
-
Stereochemistry: The chiral center at the 3-position of the piperidine-2,6-dione ring is important. The (S)-enantiomer is generally more active in inducing degradation of Ikaros and Aiolos.
-
Ring Size and Conformation: The six-membered glutarimide ring adopts a specific conformation that is optimal for fitting into the CRBN binding pocket. Studies on analogs with different ring sizes have shown that both five-membered (succinimide) and seven-membered rings lead to a significant loss of affinity.
The Untapped Potential of Cyclohexane Analogs
While direct literature on this compound analogs is scarce, we can hypothesize their potential based on established SAR principles. Replacing the glutarimide ring with a cyclohexane-1,3-dicarboximide moiety presents an interesting bioisosteric replacement.
Potential Advantages:
-
Metabolic Stability: The cyclohexane ring is a saturated carbocycle and may offer increased metabolic stability compared to the glutarimide ring, which can be susceptible to hydrolysis.
-
Conformational Rigidity: A cyclohexane ring would introduce a more rigid scaffold. This could be leveraged to lock the molecule into a more favorable conformation for CRBN binding, potentially increasing affinity and selectivity.
-
Novel SAR: The altered geometry and electronic properties of a cyclohexane dicarboximide could lead to novel interactions within the CRBN binding pocket, potentially altering the neosubstrate degradation profile.
Potential Challenges:
-
Loss of Hydrogen Bonding: A simple cyclohexane ring would lack the crucial imide proton (N-H) that acts as a hydrogen bond donor. This would likely lead to a significant decrease in CRBN binding affinity. To overcome this, a cyclohexane-dicarboximide scaffold would be necessary to retain the key hydrogen bonding functionalities.
-
Stereochemical Complexity: The synthesis of stereochemically pure cyclohexane analogs with multiple chiral centers could be challenging.
-
Altered Solubility: The increased lipophilicity of a cyclohexane ring could impact the aqueous solubility and pharmacokinetic properties of the resulting analogs.
Quantitative Data Summary
The following tables summarize key quantitative data for pomalidomide and its analogs from the literature.
Table 1: Cereblon Binding Affinity of Pomalidomide and Analogs
| Compound | Assay Type | IC50 / Kd (nM) | Reference |
| Pomalidomide | TR-FRET | 1200 | [7] |
| Lenalidomide | TR-FRET | 1500 | [7] |
| Thalidomide | Thermal Shift Assay | >10,000 |
Table 2: Neosubstrate Degradation Activity
| Compound | Cell Line | Target | DC50 (nM) | Reference |
| Pomalidomide | MM.1S | Ikaros | ~10 | [4] |
| Pomalidomide | MM.1S | Aiolos | ~10 | [4] |
| Lenalidomide | MM.1S | Ikaros | ~100 | [4] |
| Lenalidomide | MM.1S | Aiolos | ~100 | [4] |
Table 3: Anti-proliferative Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Pomalidomide | H929 | ~0.1 | |
| Lenalidomide | H929 | ~1 |
Experimental Protocols
Synthesis of Pomalidomide Analogs
A general synthetic route for pomalidomide analogs involves the condensation of a substituted phthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. For cyclohexane analogs, a potential route would involve the synthesis of a suitable cyclohexane-1,3-dicarboximide precursor.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the binding affinity of compounds to the CRBN-DDB1 complex.
Materials:
-
His-tagged CRBN-DDB1 protein complex
-
Europium-labeled anti-His antibody (donor)
-
Biotinylated pomalidomide analog (tracer)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
Test compounds
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the His-tagged CRBN-DDB1 protein complex, the Europium-labeled anti-His antibody, and the test compound. Incubate for 30 minutes at room temperature.
-
Add the biotinylated pomalidomide tracer and the streptavidin-conjugated acceptor fluorophore. Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot against the compound concentration to determine the IC50 value.
Ikaros/Aiolos Degradation Assay (Western Blotting)
This assay determines the ability of compounds to induce the degradation of Ikaros and Aiolos in cells.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Test compounds
-
Cell lysis buffer
-
Primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed MM.1S cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Ikaros, Aiolos, and GAPDH.
-
Incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and visualize the protein bands using a gel documentation system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Conclusion and Future Directions
The structural-activity relationship of pomalidomide is a well-established field, with the glutarimide ring playing a pivotal role in Cereblon binding and subsequent neosubstrate degradation. While modifications to the phthalimide moiety have been extensively explored, the glutarimide ring remains a relatively underexplored site for derivatization. The hypothetical exploration of this compound analogs suggests a promising, albeit challenging, avenue for the development of novel IMiDs with potentially improved metabolic stability, conformational rigidity, and novel SAR profiles. Further research into the synthesis and biological evaluation of such analogs is warranted to fully understand their therapeutic potential. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted protein degradation and designing the next generation of highly effective and selective anti-cancer agents.
References
- 1. preprints.org [preprints.org]
- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Characterization of Pomalidomide-Cyclohexane PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. This technical guide provides an in-depth overview of the in-vitro characterization of a specific class of PROTACs: those composed of a pomalidomide (B1683931) E3 ligase ligand joined by a cyclohexane-containing linker to a target-binding warhead. Pomalidomide engages the Cereblon (CRBN) E3 ligase, while the cyclohexane (B81311) moiety imparts rigidity and favorable pharmacokinetic properties to the linker.[1] This document details the critical assays for evaluating the efficacy of these molecules, presents representative data for a model PROTAC targeting the epigenetic reader protein BRD4, and provides comprehensive experimental protocols and workflow visualizations.
Introduction: The Architecture of a Pomalidomide-Cyclohexane PROTAC
A PROTAC is a heterobifunctional molecule comprising three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2] The PROTAC's event-driven, catalytic mechanism allows for sustained target suppression at sub-stoichiometric concentrations.[2]
-
E3 Ligase Ligand: Pomalidomide: Pomalidomide, an analog of thalidomide, is a high-affinity ligand for Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[3][4][5] Its recruitment of CRBN is a cornerstone of many clinically investigated PROTACs.
-
Linker: The Cyclohexane Moiety: The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 Ligase).[2] Linkers incorporating rigid structures like cyclohexane can enhance metabolic stability and pre-organize the molecule into a conformation favorable for ternary complex formation.[1]
-
Protein of Interest (POI) Warhead: For the purpose of this guide, we will use the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4 as a representative POI. BRD4 is a key epigenetic regulator and a validated therapeutic target in oncology.[6][7]
Mechanism of Action: A Stepwise Process
The degradation of a target protein by a pomalidomide-based PROTAC is a multi-step intracellular process. The PROTAC must first permeate the cell membrane, engage both the POI and the E3 ligase to form a ternary complex, facilitate the transfer of ubiquitin to the target, and ultimately lead to the target's recognition and degradation by the proteasome.[8][9]
Quantitative In-Vitro Characterization
A systematic in-vitro evaluation is essential to determine the potency and efficacy of a novel PROTAC. This involves a series of quantitative assays to measure binding, degradation, and cellular effects. The data presented below is representative for a model this compound-BRD4 PROTAC, compiled from published data on similar molecules.[4][10]
Table 1: Ternary Complex Formation and Binding Affinity
This table summarizes the binding characteristics of the PROTAC with its target protein (BRD4) and the E3 ligase (CRBN), and the stability of the resulting ternary complex.
| Parameter | Description | Representative Value | Assay Method |
| BRD4 Kd | Dissociation constant for PROTAC binding to BRD4. | 41.8 nM | TR-FRET / FP |
| CRBN Kd | Dissociation constant for PROTAC binding to CRBN. | ~1.8 µM | TR-FRET / FP |
| Cooperativity (α) | Factor by which binding of one protein enhances binding of the other. | >1 (Positive) | TR-FRET |
Table 2: Cellular Degradation Potency and Efficacy
This table outlines the PROTAC's ability to induce the degradation of the target protein within a cellular context.
| Parameter | Description | Representative Value | Cell Line | Assay Method |
| DC50 | Concentration for 50% maximal degradation. | ~50 - 100 nM | THP-1 / HCT116 | Western Blot / HiBiT |
| Dmax | Maximum percentage of protein degradation. | >90% | THP-1 / HCT116 | Western Blot / HiBiT |
| Degradation t1/2 | Time to achieve 50% degradation at a fixed concentration. | ~4-6 hours | THP-1 / HCT116 | Western Blot / HiBiT |
Table 3: Functional Cellular Outcomes
This table shows the downstream functional consequences of target protein degradation.
| Parameter | Description | Representative Value | Cell Line | Assay Method |
| IC50 (Viability) | Concentration for 50% inhibition of cell viability. | 0.81 µM | THP-1 | MTT / CellTiter-Glo |
| c-Myc Suppression | Reduction in the level of the downstream oncogene c-Myc. | Significant | THP-1 | Western Blot / RT-qPCR |
Detailed Experimental Protocols
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to confirm and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[11][12][13]
Principle: A FRET donor (e.g., Terbium cryptate) is conjugated to an antibody recognizing a tag on one protein (e.g., His-tagged BRD4), and a FRET acceptor (e.g., d2) is conjugated to an antibody for a tag on the other protein (e.g., GST-tagged CRBN). In the presence of the PROTAC, the proteins are brought into proximity, allowing energy transfer from the donor to the acceptor, generating a quantifiable signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
Proteins: Recombinant His-BRD4 and GST-CRBN/DDB1 complex.
-
Antibodies: Anti-His-Tb (donor) and Anti-GST-d2 (acceptor).
-
PROTAC: Prepare a serial dilution series in DMSO, then dilute into assay buffer.
-
-
Assay Procedure (384-well plate):
-
To each well, add 5 µL of the PROTAC dilution.
-
Add 5 µL of His-BRD4 solution (final concentration ~5-10 nM).
-
Add 5 µL of GST-CRBN/DDB1 solution (final concentration ~10-20 nM).
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the antibody mix (Anti-His-Tb and Anti-GST-d2).
-
Incubate for 60-180 minutes at room temperature, protected from light.[11]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader. Excite at 340 nm and read emissions at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) * 10,000.
-
Plot the ratio against the PROTAC concentration. A characteristic bell-shaped curve indicates ternary complex formation.
-
Target Degradation Assay (Western Blot)
Western blotting is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment to determine DC50 and Dmax values.[1][3]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., THP-1) in 6-well plates to achieve ~70-80% confluency.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle control (DMSO).[14]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-30 µg) with Laemmli buffer and boil at 95°C for 5 minutes.[1]
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target (e.g., anti-BRD4) overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal.[1]
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and plot against PROTAC concentration to determine DC50 and Dmax.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the impact of target degradation on cell viability and proliferation.[15]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[15]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
-
Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot against PROTAC concentration to determine the IC50.
-
Downstream Signaling Pathway Analysis
Degradation of BRD4 is known to have significant downstream consequences, most notably the suppression of key oncogenes like c-Myc.[4][7] BRD4 acts as a transcriptional coactivator, binding to super-enhancers to drive the expression of genes critical for cancer cell proliferation and survival.[7] By degrading BRD4, a PROTAC effectively dismantles this transcriptional program. Furthermore, BRD4 has been shown to regulate the Jagged1/Notch1 signaling pathway, which is critical for cancer cell migration and invasion.
Conclusion
The in-vitro characterization of this compound PROTACs requires a multi-faceted approach encompassing biochemical, cellular, and functional assays. By systematically evaluating ternary complex formation, degradation potency, and downstream cellular effects, researchers can build a comprehensive profile of a PROTAC's efficacy and mechanism of action. The protocols and representative data provided in this guide serve as a foundational framework for the rigorous preclinical assessment of this promising class of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. aacrjournals.org [aacrjournals.org]
Discovery of Novel Protein Targets for Pomalidomide-Cyclohexane Degraders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. Pomalidomide (B1683931), a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), is a cornerstone in the design of these heterobifunctional degraders. The incorporation of a cyclohexane (B81311) moiety into the linker region of pomalidomide-based PROTACs offers a strategy to enhance metabolic stability and structural rigidity, thereby improving pharmacokinetic properties. This technical guide provides a comprehensive overview of the methodologies employed in the discovery and validation of novel protein targets for pomalidomide-cyclohexane degraders. We detail the experimental workflows, from initial target-agnostic screening using quantitative proteomics to subsequent target validation and characterization. This guide is intended to serve as a resource for researchers in the field of targeted protein degradation, offering detailed protocols and data presentation strategies to facilitate the development of novel therapeutics.
Introduction to Pomalidomide-Based Degraders
Pomalidomide is an immunomodulatory imide drug (IMiD) that functions as a "molecular glue" to recruit neosubstrates to the CRBN E3 ubiquitin ligase for ubiquitination and subsequent proteasomal degradation.[1] This intrinsic property of pomalidomide has been ingeniously repurposed in the development of PROTACs. In a PROTAC molecule, pomalidomide serves as the E3 ligase-recruiting ligand, which is connected via a chemical linker to a ligand that binds to a protein of interest (POI). The formation of a ternary complex between the PROTAC, the POI, and CRBN facilitates the ubiquitination of the POI, marking it for degradation.[2]
The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy and pharmacological properties of the degrader. Linkers containing cycloalkane structures, such as cyclohexane, are utilized to introduce rigidity, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[3][4] This rigidity can also enhance metabolic stability and water solubility, leading to improved pharmacokinetics and bioavailability.[3]
Workflow for Novel Target Discovery
The discovery of novel protein targets for this compound degraders, particularly when employing a target-agnostic approach, relies heavily on chemoproteomics. This strategy involves synthesizing a library of degraders with a fixed this compound-E3 ligase ligand and a variety of warheads that can bind to different proteins, or even reactive fragments that can covalently bind to proteins. These degraders are then used to treat cells, and the resulting changes in the proteome are analyzed by quantitative mass spectrometry to identify proteins that are selectively degraded.
Data Presentation: A Representative Case Study
To illustrate the data generated during a novel target discovery campaign, we present a representative case study. In this hypothetical scenario, a this compound degrader, designated as "PC-Degrader-X," was screened against a cancer cell line, and quantitative proteomics identified a novel, previously "undruggable" protein, "Novel Target Protein 1" (NTP1), as a selectively degraded target.
Table 1: Quantitative Proteomics Summary for PC-Degrader-X
This table summarizes the key findings from a Tandem Mass Tag (TMT)-based quantitative proteomics experiment. Cells were treated with 1 µM of PC-Degrader-X or a vehicle control for 24 hours. The data shows the relative abundance of NTP1 and other known off-target proteins of pomalidomide.
| Protein Target | UniProt ID | Fold Change (Degrader/Control) | p-value | Biological Function |
| NTP1 (Novel Target) | PXXXXX | -4.2 | 1.2e-5 | Unknown |
| IKZF1 (Known Off-Target) | Q13426 | -3.8 | 3.5e-5 | Transcription Factor |
| IKZF3 (Known Off-Target) | Q9Y283 | -3.5 | 8.1e-5 | Transcription Factor |
| BRD4 (Non-target) | O60884 | -0.1 | 0.85 | Epigenetic Reader |
| GAPDH (Housekeeping) | P04406 | 0.05 | 0.92 | Glycolysis |
This data is representative and compiled from typical outcomes of such experiments.
Table 2: Degradation Parameters for PC-Degrader-X against NTP1
Following the identification of NTP1 as a potential target, its degradation was further characterized using orthogonal methods like Western Blotting to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Degrader | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Assay Method |
| PC-Degrader-X | NTP1 | Cancer Cell Line A | 120 | 92 | Western Blot |
| PC-Degrader-X | IKZF1 | Cancer Cell Line A | 85 | 95 | Western Blot |
This data is representative and based on values reported for potent pomalidomide-based degraders.[5][6]
Experimental Protocols
Synthesis of a this compound Linker Arm
A crucial step in generating a library of this compound degraders is the synthesis of a versatile linker arm that can be readily conjugated to various "warhead" ligands. Below is a representative protocol for the synthesis of a this compound linker with a terminal azide (B81097) for subsequent "click" chemistry.
Protocol:
-
Alkylation: To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1-bromo-4-(chloromethyl)cyclohexane (1.5 eq).
-
Stir the reaction mixture at 80°C for 16 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound-Cl.
-
Azide Substitution: Dissolve the chlorinated intermediate (1.0 eq) in DMF and add sodium azide (3.0 eq).
-
Stir the reaction at 60°C for 6 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to obtain the this compound-azide linker arm.
Quantitative Proteomics for Target Discovery
This protocol outlines a typical workflow for identifying novel targets of a this compound degrader using TMT-based quantitative mass spectrometry.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the this compound degrader (e.g., 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest the cells, wash with PBS, and lyse them in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate. Take an equal amount of protein from each sample and reduce, alkylate, and digest the proteins with trypsin overnight.
-
TMT Labeling: Label the resulting peptides from each condition with a different TMT isobaric tag according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control.
Western Blot for Target Validation
This protocol is for validating the degradation of a novel target protein identified from the proteomics screen.
-
Sample Preparation: Treat cells with increasing concentrations of the this compound degrader for a set time. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the novel target protein. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
Co-Immunoprecipitation for Ternary Complex Formation
This protocol aims to demonstrate the formation of the ternary complex (NTP1-Degrader-CRBN) in cells.
-
Cell Treatment and Lysis: Treat cells with the degrader and a control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the novel target protein (NTP1) or CRBN, coupled to protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against NTP1 and CRBN to detect the co-immunoprecipitated proteins.
Signaling Pathway Analysis
The degradation of a novel protein target can have significant downstream effects on cellular signaling pathways. Quantitative proteomics data can be further analyzed to reveal these changes.
Following the degradation of NTP1, a subsequent proteomics experiment can be performed to identify changes in the phosphorylation status of key signaling proteins or alterations in the abundance of downstream effectors. This provides crucial insights into the functional consequences of degrading the novel target and can help to elucidate its role in disease pathology. For example, if NTP1 is a previously uncharacterized kinase, a phosphoproteomics study could reveal its substrates and the signaling pathways it regulates.
Conclusion
The discovery of novel protein targets for this compound degraders is a rapidly advancing field with the potential to unlock new therapeutic avenues for a wide range of diseases. The integration of rational degrader design, advanced quantitative proteomics, and rigorous biophysical and cellular validation techniques provides a powerful workflow for identifying and characterizing previously "undruggable" targets. This technical guide provides a framework for researchers to navigate the complexities of novel degrader discovery, from initial synthesis to downstream biological characterization. As our understanding of the intricate interplay between PROTACs, E3 ligases, and target proteins continues to grow, so too will our ability to develop highly specific and potent protein degraders for the treatment of human diseases.
References
- 1. youtube.com [youtube.com]
- 2. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Pomalidomide-Based Targeted Protein Degradation: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), plays a central role in this field, acting as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive technical overview of pomalidomide's application in TPD, both as a molecular glue and as a critical component of Proteolysis Targeting Chimeras (PROTACs). We will delve into the fundamental mechanisms of action, present detailed experimental protocols for key assays, and summarize quantitative degradation data for various targets. Furthermore, this guide will visualize the core signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals new to this exciting area of study.
Introduction to Targeted Protein Degradation and the Role of Pomalidomide
Conventional small-molecule drugs typically function by inhibiting the activity of a target protein through competitive binding. In contrast, TPD utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). This is achieved through small molecules that induce proximity between a POI and an E3 ubiquitin ligase.[1][2] The E3 ligase then tags the POI with a polyubiquitin (B1169507) chain, marking it for degradation by the 26S proteasome.[2] This event-driven, catalytic mechanism allows for substoichiometric degradation of target proteins, offering a distinct advantage over occupancy-driven inhibitors.[2]
Pomalidomide has become a cornerstone of TPD due to its high-affinity binding to Cereblon (CRBN), a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex.[3][4] This interaction can be harnessed in two primary ways:
-
Molecular Glues: Pomalidomide and its analogs can act as "molecular glues," altering the substrate specificity of CRBN to induce the degradation of "neo-substrates" that would not normally be targeted. The most well-characterized neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3]
-
PROTACs: Pomalidomide can be incorporated as the E3 ligase-binding ligand in a heterobifunctional PROTAC. A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker.[2] Pomalidomide-based PROTACs have been successfully developed to degrade a wide array of proteins implicated in various diseases.
Mechanism of Action
Pomalidomide as a Molecular Glue
As a molecular glue, pomalidomide binds to a pocket in CRBN, creating a new surface that is recognized by neo-substrates like IKZF1 and IKZF3.[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these transcription factors. The degradation of IKZF1 and IKZF3 has profound effects on various cellular processes, including the downregulation of key oncogenes like c-Myc and IRF4, ultimately leading to anti-proliferative and immunomodulatory effects.[3]
Pomalidomide in PROTACs
In a PROTAC, the pomalidomide moiety serves to hijack the CRL4^CRBN^ E3 ligase complex. The other end of the PROTAC binds to the POI. This brings the POI into close proximity with the E3 ligase, facilitating its ubiquitination and degradation. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[2]
Signaling Pathways
The degradation of IKZF1 and IKZF3 by pomalidomide initiates a cascade of downstream signaling events, which are central to its therapeutic effects, particularly in multiple myeloma.
Quantitative Data on Pomalidomide-Based Degraders
The efficacy of protein degraders is typically quantified by two key parameters: DC50 , the concentration of the degrader that results in 50% degradation of the target protein, and Dmax , the maximum percentage of target protein degradation achievable. The following tables summarize the reported degradation data for pomalidomide as a molecular glue and in various PROTACs.
Table 1: Pomalidomide as a Molecular Glue Degrader
| Target Protein | Cell Line | DC50 | Dmax |
| IKZF1 | HEK293T | 0.375 µM | 76.2% |
| IKZF3 | HEK293T | 0.807 µM | 69.4% |
Table 2: Pomalidomide-Based PROTACs
| PROTAC Name/ID | Target Protein | Cell Line | DC50 | Dmax |
| Compound 16 | EGFR | A549 | 32.9 nM | 96% |
| Covalent PROTAC 4 | EGFR | Not Specified | 214.8 nM | 79.1% |
| ARV-825 | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported |
| NC-1 | BTK | Mino | 2.2 nM | 97% |
| Ibrutinib-based PROTAC | BTK | HBL1 | 6.3 nM | Not Reported |
| PROTAC 6 | RIPK2 | Human PBMCs | ~39.8 nM (pDC50 7.4) | 94.3% |
| ZQ-23 | HDAC8 | Not Specified | 147 nM | 93% |
Note: Data is compiled from various sources and experimental conditions may differ.[2][5][6][7][8][9]
Experimental Protocols
Accurate assessment of a degrader's efficacy and mechanism of action requires robust experimental procedures. Below are detailed protocols for key assays.
Western Blotting for Protein Degradation
This is the most common method to quantify the reduction in the level of a target protein.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the pomalidomide-based degrader (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the degrader concentration to calculate DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to demonstrate the pomalidomide-dependent interaction between the target protein and CRBN.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to 70-80% confluency. For transient expression, co-transfect with plasmids encoding tagged versions of the POI and CRBN.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target.
-
Treat cells with the pomalidomide-based PROTAC or a vehicle control for 4-6 hours.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40).
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the tagged CRBN or the endogenous protein overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting, probing for the target protein and CRBN. An increased amount of the target protein in the CRBN immunoprecipitate from the PROTAC-treated sample confirms the formation of the ternary complex.
-
Conclusion
Pomalidomide has proven to be an invaluable tool in the field of targeted protein degradation. Its ability to potently and specifically recruit the CRBN E3 ligase has enabled the development of a new class of therapeutics, both as molecular glues and as a key component of PROTACs. This guide has provided a foundational understanding of the mechanisms, signaling pathways, and key experimental methodologies for researchers entering this field. The provided quantitative data serves as a benchmark for the efficacy of pomalidomide-based degraders against a range of important disease targets. As research in TPD continues to expand, a thorough understanding of these core principles will be essential for the design and development of the next generation of protein-degrading therapeutics.
References
- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ternary Complex Formation with Pomalidomide
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the formation of the ternary complex induced by pomalidomide (B1683931), a key mechanism for its therapeutic effects. It details the molecular interactions, downstream signaling pathways, quantitative data, and experimental protocols relevant to studying this process.
Introduction to Pomalidomide and Ternary Complex Formation
Pomalidomide is an immunomodulatory drug (IMiD) that functions as a "molecular glue."[1] It facilitates the interaction between the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), and specific target proteins known as neosubstrates, which are not the natural substrates of CRBN.[2][3] This induced proximity results in the formation of a stable ternary complex (CRBN-pomalidomide-neosubstrate), leading to the ubiquitination and subsequent proteasomal degradation of the neosubstrate.[4][5]
The primary neosubstrates of pomalidomide with therapeutic relevance in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][6] The degradation of these proteins is a critical event that triggers downstream anti-proliferative, pro-apoptotic, and immunomodulatory effects.[1]
It is important to clarify that pomalidomide itself does not contain a cyclohexane (B81311) ring. Its chemical structure consists of a glutarimide (B196013) moiety, which binds to CRBN, and a phthalimide (B116566) moiety.[3][7] The term "pomalidomide-cyclohexane" may refer to a derivative, potentially a Proteolysis Targeting Chimera (PROTAC), where a cyclohexane group is used as part of a linker to connect pomalidomide to a ligand for a different target protein.[8][9] However, the core mechanism of ternary complex formation with CRBN is initiated by the pomalidomide scaffold.
Quantitative Data on Pomalidomide-Induced Ternary Complex Formation and Degradation
The following tables summarize key quantitative data related to pomalidomide's activity.
Table 1: Binding Affinities of Pomalidomide and Neosubstrates
| Interacting Molecules | Affinity (KD) | Method | Reference |
| Pomalidomide to DDB1:CRBN | 170 ± 0.30 nM | Surface Plasmon Resonance (SPR) | [10] |
| SALL4 ZF2(405-432) to DDB1:CRBN:Pomalidomide complex | 67 µM | SPR | [10] |
| SALL4 ZF1-2(379-432) to DDB1:CRBN:Pomalidomide complex | 2.9 ± 0.4 µM | SPR | [10] |
Table 2: Neosubstrate Degradation Kinetics Induced by Pomalidomide
| Neosubstrate | Half-life (T1/2) with Pomalidomide | Cell Line | Method | Reference |
| Ikaros (IKZF1) | ~1.5 hours | Primary human T cells | Cycloheximide chase | [11] |
| Aiolos (IKZF3) | ~1.5 hours | Primary human T cells | Cycloheximide chase | [11] |
| Ikaros (IKZF1) | T1/2 with 1 µM pomalidomide: ~2 hours | U266 | Western Blot Densitometry | [12] |
| Aiolos (IKZF3) | T1/2 with 1 µM pomalidomide: ~2 hours | U266 | Western Blot Densitometry | [12] |
Signaling Pathways Modulated by Pomalidomide
The pomalidomide-induced degradation of Ikaros and Aiolos leads to the downregulation of key downstream effectors, including Interferon Regulatory Factor 4 (IRF4) and the oncogene c-Myc.[1][3] This cascade of events results in the anti-myeloma effects of pomalidomide. Additionally, pomalidomide exhibits immunomodulatory activity by co-stimulating T cells and enhancing the cytotoxic activity of Natural Killer (NK) cells.[1][6]
Experimental Protocols
Detailed methodologies for key experiments are crucial for studying pomalidomide-induced ternary complex formation and its consequences.
This method is used to confirm the pomalidomide-dependent interaction between CRBN and its neosubstrates in a cellular context.[11]
-
Cell Culture and Treatment: Culture relevant cells (e.g., HEK293T for overexpression systems, or multiple myeloma cell lines like MM.1S) and treat with pomalidomide or a vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing buffer (e.g., NP-40 lysis buffer) containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody targeting one of the proteins in the complex (e.g., anti-CRBN or anti-IKZF1) that is conjugated to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: Elute the protein complexes from the beads and analyze the eluates by Western blotting using antibodies against the other components of the expected ternary complex. An increased signal for the co-immunoprecipitated protein in the pomalidomide-treated sample compared to the control indicates the formation of the ternary complex.[11]
This assay provides a more direct assessment of ternary complex formation using purified components.[13]
-
Protein Purification: Express and purify recombinant tagged versions of CRBN (e.g., GST-CRBN) and the neosubstrate (e.g., His-IKZF1).
-
Complex Formation: Incubate the purified proteins with pomalidomide or DMSO in a binding buffer.
-
Pull-Down: Add affinity beads that bind to the tag of one of the proteins (e.g., Glutathione-Sepharose beads for GST-CRBN).
-
Washing and Elution: Wash the beads to remove unbound proteins and then elute the bound complexes.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blotting to detect the presence of the neosubstrate, which would confirm a direct, pomalidomide-dependent interaction.
SPR is a label-free technique to quantify the binding affinities and kinetics of the binary and ternary complexes in real-time.[14][]
-
Immobilization: Covalently attach one of the purified proteins (e.g., CRBN) to the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Flow a solution containing the analyte (e.g., pomalidomide) over the chip at various concentrations to measure the binding kinetics (kon and koff) and determine the dissociation constant (KD).
-
Ternary Complex Analysis: To measure the affinity of the neosubstrate to the CRBN-pomalidomide complex, pre-saturate the immobilized CRBN with pomalidomide and then flow the neosubstrate over the chip at different concentrations. This allows for the determination of the binding kinetics and affinity of the ternary complex formation.
This is a standard method to quantify the reduction in neosubstrate protein levels following pomalidomide treatment.[11][16]
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with a dose-range of pomalidomide for various time points.
-
Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer and determine the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the neosubstrate (e.g., anti-IKZF1) and a loading control (e.g., anti-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the neosubstrate signal to the loading control to determine the extent of degradation.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the validation of a pomalidomide-based molecular glue or PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. What are CRBN modulators and how do they work? [synapse.patsnap.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structural and biophysical comparisons of the pomalidomide- and CC-220-induced interactions of SALL4 with cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Pomalidomide-Cyclohexane Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931) is a potent immunomodulatory agent that functions as a molecular glue to the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This property has made it a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This document provides detailed protocols for the synthesis of pomalidomide-based linkers, with a specific focus on incorporating a cyclohexane (B81311) moiety, a common structural element in PROTAC design that can provide rigidity and optimal vector positioning.
The primary synthetic route for attaching linkers to the pomalidomide core is through a nucleophilic aromatic substitution (SNAr) reaction, where an amine-containing linker displaces the fluorine atom of 4-fluorothalidomide.[2] This method is generally efficient and selective.[2]
Pomalidomide Signaling Pathway in PROTACs
Pomalidomide, as the CRBN-recruiting ligand of a PROTAC, initiates the degradation cascade. The pomalidomide moiety binds to the CRBN substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event, coupled with the binding of the other end of the PROTAC to the protein of interest (POI), brings the E3 ligase machinery into close proximity with the POI. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of pomalidomide-based PROTAC-mediated protein degradation.
Experimental Protocols
The following protocols detail the synthesis of pomalidomide-linkers via SNAr reaction. A general protocol is provided, followed by a specific example for a pomalidomide-cyclohexane linker.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This procedure outlines the general method for coupling a primary or secondary amine-containing linker to 4-fluorothalidomide.
Materials:
-
4-Fluorothalidomide
-
Amine-containing linker (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Dimethyl sulfoxide (B87167) (DMSO) (0.2 M)
Procedure:
-
To a solution of 4-fluorothalidomide in DMSO, add the amine-containing linker and DIPEA.
-
Stir the reaction mixture at the appropriate temperature (typically 90-130 °C for primary amines, 90 °C for secondary amines) for 16-24 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired pomalidomide-linker conjugate.
Synthesis of this compound-(amine) Linker
This protocol describes a plausible synthesis of a pomalidomide-linker containing a cyclohexane moiety, for example, using commercially available (trans)-1,4-diaminocyclohexane. For PROTAC synthesis, a mono-protected version of the diamine is typically used to prevent double addition.
Materials:
-
4-Fluorothalidomide (1.0 eq)
-
tert-butyl (4-aminocyclohexyl)carbamate (mono-Boc-protected trans-1,4-diaminocyclohexane) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethyl sulfoxide (DMSO) (0.2 M)
Procedure:
-
In a round-bottom flask, dissolve 4-fluorothalidomide and tert-butyl (4-aminocyclohexyl)carbamate in DMSO.
-
Add DIPEA to the mixture.
-
Heat the reaction mixture to 130 °C and stir for 16 hours.[2]
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol (B129727) in dichloromethane) to afford tert-butyl (4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)cyclohexyl)carbamate.
-
To deprotect the Boc group, dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the this compound-amine linker as a TFA salt.
Data Presentation
The following tables summarize the yields of various pomalidomide-linker syntheses via the SNAr reaction, highlighting the impact of the amine nucleophile structure.
Table 1: Synthesis of Pomalidomide-Linkers with Primary Amines [2]
| Amine Linker | Product | Yield (%) |
| Propargylamine | 2-(2,6-dioxopiperidin-3-yl)-4-(prop-2-yn-1-ylamino)isoindoline-1,3-dione | 84 |
| N-Boc-ethylenediamine | tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)carbamate | 92 |
| N-Boc-1,3-diaminopropane | tert-butyl (3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)propyl)carbamate | 64 |
| N-Boc-1,4-diaminobutane | tert-butyl (4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butyl)carbamate | 81 |
Reactions performed on a 0.45 mmol scale of 4-fluorothalidomide, 1.1 eq. of amine, 3.0 eq. of DIPEA in DMSO at 130 °C.
Table 2: Synthesis of Pomalidomide-Linkers with Secondary Amines [2]
| Amine Linker | Product | Yield (%) |
| N-methylprop-2-yn-1-amine | 2-(2,6-dioxopiperidin-3-yl)-4-(methyl(prop-2-yn-1-yl)amino)isoindoline-1,3-dione | 93 |
| Piperazine | 2-(2,6-dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione | 88 |
| N-Boc-piperazine | tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)piperazine-1-carboxylate | 95 |
| Morpholine | 4-(morpholino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 91 |
Reactions performed on a 0.36 mmol scale of 4-fluorothalidomide, 1.1 eq. of amine, 3.0 eq. of DIPEA in DMSO at 90 °C.
Experimental Workflow for PROTAC Synthesis
The synthesized pomalidomide-linker can be subsequently conjugated to a ligand for a protein of interest (POI) to generate the final PROTAC molecule. A common approach is amide bond formation between an amine-terminated pomalidomide-linker and a carboxylic acid-functionalized POI ligand.
Caption: General workflow for PROTAC synthesis via amide coupling.
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis of this compound linkers and their subsequent incorporation into PROTACs. The SNAr reaction of 4-fluorothalidomide with amine-containing linkers is a reliable and high-yielding method for accessing a diverse range of pomalidomide-based building blocks for targeted protein degradation studies. The provided quantitative data and experimental workflows serve as a valuable resource for researchers in the field of drug discovery and development.
References
Application Notes & Protocols: A Step-by-Step Guide to Pomalidomide-Cyclohexane PROTAC Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to eliminate specific proteins of interest (POIs) from the cell.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the body's own cellular disposal machinery—the ubiquitin-proteasome system (UPS)—to induce the complete degradation of a target protein.[2][3]
A PROTAC molecule consists of three essential components:
-
A POI Ligand: Binds specifically to the target protein.
-
An E3 Ligase Ligand: Recruits an E3 ubiquitin ligase, a key enzyme in the UPS.
-
A Chemical Linker: Connects the two ligands, optimizing the formation of a productive ternary complex.[4]
This guide focuses on the assembly of PROTACs that utilize pomalidomide (B1683931) as the E3 ligase ligand to recruit Cereblon (CRBN), a widely used and effective E3 ligase substrate receptor.[5][6] The linker incorporates a cyclohexane (B81311) moiety, a type of cycloalkane-based linker valued for introducing conformational rigidity, which can enhance metabolic stability and improve pharmacokinetic properties.[7] The assembly process culminates in a molecule capable of forming a POI-PROTAC-CRBN ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2]
Signaling Pathway and Mechanism of Action
The fundamental mechanism of a pomalidomide-based PROTAC is the chemically induced proximity of the target protein to the CRBN E3 ligase complex. This proximity enables the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The resulting poly-ubiquitin chain acts as a molecular tag, marking the protein for recognition and degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to degrade multiple copies of the target protein.
Experimental Protocols: PROTAC Assembly
The assembly of a this compound PROTAC is typically achieved through a convergent synthetic strategy. This involves two main stages:
-
Synthesis of the Pomalidomide-Linker Intermediate: An amine-functionalized cyclohexane linker is attached to a pomalidomide precursor.
-
Coupling to the POI Ligand: The intermediate is then conjugated to the ligand for the protein of interest.
The following protocol outlines a representative synthesis using 4-fluorothalidomide as the pomalidomide precursor and trans-4-(aminomethyl)cyclohexanecarboxylic acid as the rigid linker.
Stage 1: Synthesis of this compound-Acid Intermediate
This stage utilizes a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for functionalizing pomalidomide precursors.[6][8] The primary amine of the cyclohexane linker displaces the fluorine atom on the phthalimide (B116566) ring of 4-fluorothalidomide.
Reaction Scheme: 4-Fluorothalidomide + trans-4-(aminomethyl)cyclohexanecarboxylic acid → 4-((4-(carboxy)cyclohexyl)methyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
| Reagent/Component | Molecular Weight ( g/mol ) | Molar Eq. | Quantity | Purpose |
| 4-Fluorothalidomide | 276.23 | 1.0 | 276 mg (1.0 mmol) | Pomalidomide Precursor |
| trans-4-(aminomethyl)cyclohexanecarboxylic acid | 157.21 | 1.2 | 189 mg (1.2 mmol) | Linker |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 522 µL (3.0 mmol) | Non-nucleophilic base |
| Dimethyl sulfoxide (B87167) (DMSO) | 78.13 | - | 5.0 mL | Solvent |
Protocol:
-
To a 25 mL round-bottom flask, add 4-fluorothalidomide (276 mg, 1.0 mmol) and trans-4-(aminomethyl)cyclohexanecarboxylic acid (189 mg, 1.2 mmol).
-
Add anhydrous DMSO (5.0 mL) to dissolve the reagents.
-
Add DIPEA (522 µL, 3.0 mmol) to the reaction mixture.
-
Equip the flask with a condenser and place it in a pre-heated oil bath at 90 °C.
-
Stir the reaction mixture under a nitrogen atmosphere for 12-18 hours. Monitor reaction progress using TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with 50 mL of ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), water (2 x 25 mL), and saturated brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of 0-10% methanol (B129727) in dichloromethane) to yield the pure this compound-acid intermediate.
| Parameter | Expected Result |
| Typical Yield | 60-75% |
| Appearance | Off-white to yellow solid |
| Purity (LC-MS) | >95% |
Stage 2: Coupling of Intermediate to POI Ligand
This stage involves forming a stable amide bond between the carboxylic acid of the pomalidomide-linker intermediate and an amine handle on the POI ligand. Standard peptide coupling reagents are used for this purpose.
Reaction Scheme: Pomalidomide-Linker-COOH + POI-Ligand-NH₂ → Final PROTAC
| Reagent/Component | Molar Eq. | Purpose |
| This compound-Acid Intermediate | 1.0 | PROTAC building block |
| POI Ligand with Amine Handle | 1.1 | Target-binding component |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 1.5 | Peptide coupling reagent |
| DIPEA | 3.0 | Base |
| Dimethylformamide (DMF) | - | Solvent |
Protocol:
-
In a vial, dissolve the this compound-acid intermediate (e.g., 0.1 mmol, 1.0 eq) in anhydrous DMF (2.0 mL).
-
Add the POI ligand (0.11 mmol, 1.1 eq) to the solution.
-
Add DIPEA (0.3 mmol, 3.0 eq) and HATU (0.15 mmol, 1.5 eq) to the mixture.
-
Stir the reaction at room temperature under a nitrogen atmosphere for 4-6 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (30 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC using preparative HPLC or silica gel chromatography to obtain the high-purity product.
Overall Synthetic Workflow Diagram
Characterization and Quality Control
Thorough characterization is critical to confirm the identity, purity, and structural integrity of the synthesized PROTAC.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure of the final compound.[]
-
¹H NMR: Should show characteristic peaks corresponding to the pomalidomide, cyclohexane, and POI ligand moieties. Integration of the peaks should match the expected proton counts.
-
¹³C NMR: Confirms the carbon framework of the assembled molecule.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the final PROTAC.[11][12]
| Analysis | Purpose | Expected Result |
| HRMS (ESI) | Confirm exact molecular weight | Calculated [M+H]⁺ mass should match the observed mass within a 5 ppm error margin. |
| LC-MS | Determine purity | A single major peak with the correct mass, indicating >95% purity. |
| ¹H NMR | Structural confirmation | Presence of all expected proton signals with correct splitting and integration. |
Concluding Remarks
This guide provides a foundational protocol for the rational design and assembly of this compound PROTACs. The rigidity imparted by the cyclohexane linker can be a valuable design element in optimizing the pharmacokinetic and pharmacodynamic properties of the degrader.[7] Researchers should note that the choice of linker attachment points, linker length, and the specific POI ligand are all critical variables that must be empirically optimized to achieve potent and selective protein degradation.[4][13] The methodologies described herein offer a robust starting point for the development of novel therapeutics in the exciting field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 7. precisepeg.com [precisepeg.com]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Cell-Based Assays for Pomalidomide-Cyclohexane PROTAC Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. Pomalidomide (B1683931), an immunomodulatory drug, is a widely utilized E3 ligase ligand that recruits Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1] PROTACs incorporating a pomalidomide moiety and a cyclohexane-containing linker can induce the degradation of a wide array of pathogenic proteins.
This document provides detailed application notes and protocols for essential cell-based assays to characterize the activity of pomalidomide-cyclohexane PROTACs. These assays are critical for determining the potency, efficacy, and mechanism of action of these targeted protein degraders.
Mechanism of Action of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to catalytically induce the degradation of additional target protein molecules.
Figure 1: Mechanism of action of a pomalidomide-based PROTAC.
Quantitative Data Summary
The efficacy of pomalidomide-based PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The functional consequences of target protein degradation are often assessed by measuring the half-maximal inhibitory concentration (IC50) in cell viability or other functional assays. The following tables summarize quantitative data for various pomalidomide-based PROTACs targeting different proteins.
Table 1: Degradation Potency (DC50 and Dmax) of Pomalidomide-Based PROTACs
| PROTAC Target | Compound ID | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| EGFR | Compound 16 | CRBN | A549 | 32.9 | 96 | [2] |
| HDAC8 | ZQ-23 | CRBN | Not Specified | 147 | 93 | [1] |
| IRAK4 | Compound 9 | CRBN | OCI-LY10 | - | >90 | [3] |
| IRAK4 | KT-474 | CRBN | OCI-LY10 | 2 | >95 | [4] |
| BRD4 | ARV-825 | CRBN | MM1.S | <1 | >95 | [5] |
| B-Raf | Compound 2 | CRBN | MCF-7 | Not Specified | >80 | [6] |
Table 2: Functional Activity (IC50) of Pomalidomide-Based PROTACs
| PROTAC Target | Compound ID | Assay Type | Cell Line | IC50 (µM) | Reference |
| EGFR | Compound 16 | Cytotoxicity | MCF-7 | 0.10 (vs EGFRwt) | [2] |
| IRAK4 | Compound 9 | Cell Proliferation | TMD8 | 2.5 | [4] |
| BRD4 | ARV-825 | Cell Viability | MM1.S | 0.005 | [5] |
| BRD4 | Compound 21 | Cell Proliferation | THP-1 | 0.81 | [7] |
Experimental Protocols
A comprehensive evaluation of a this compound PROTAC requires a suite of cell-based assays to confirm its mechanism of action and quantify its biological activity.
Figure 2: General experimental workflow for assessing PROTAC activity.
Western Blotting for Target Protein Degradation
This is the most direct and widely used method to quantify the degradation of the target protein.
Objective: To determine the DC50 and Dmax of a this compound PROTAC.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the this compound PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probing for Loading Control: Strip the membrane and re-probe with an antibody against a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the PROTAC-induced interaction between the target protein and the E3 ligase.
Objective: To qualitatively or semi-quantitatively assess the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Cell lysates from PROTAC-treated cells
-
Antibody against the target protein or CRBN for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Protocol:
-
Cell Lysis: Lyse cells treated with the PROTAC or vehicle control using a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or CRBN overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 2-4 hours.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using antibodies against the target protein and CRBN to detect the co-immunoprecipitated proteins.
Cell Viability Assay
This assay measures the functional consequence of target protein degradation on cell proliferation and survival.
Objective: To determine the IC50 of a this compound PROTAC in a cancer cell line dependent on the target protein.
Materials:
-
Cancer cell line
-
This compound PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the PROTAC concentration to determine the IC50 value.
Downstream Signaling Pathway Analysis
Degradation of a target protein is expected to impact its downstream signaling pathways. For instance, a PROTAC targeting a kinase should lead to a reduction in the phosphorylation of its substrates.
Figure 3: Impact of PROTAC-mediated degradation on a signaling pathway.
Western blotting can be used to assess the phosphorylation status of downstream effector proteins to confirm the functional consequence of target protein degradation. This involves using phospho-specific antibodies in parallel with antibodies that detect the total protein levels of the downstream target.
Conclusion
The cell-based assays outlined in this document provide a robust framework for the preclinical evaluation of this compound PROTACs. A systematic approach combining protein degradation, ternary complex formation, cell viability, and downstream signaling pathway analysis is essential for a comprehensive understanding of the PROTAC's activity and for advancing promising candidates in the drug discovery pipeline.
References
- 1. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protein Targeting Chimeric Molecules Specific for Bromodomain and Extra-terminal Motif Family Proteins are Active Against Pre-Clinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Pomalidomide-Induced Protein Degradation Using Western Blot with Cycloheximide Chase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931) is an immunomodulatory agent that functions as a molecular glue, redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neo-substrates.[3][4] Key targets of pomalidomide-induced degradation include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells, such as multiple myeloma.[5][6]
Western blotting is a fundamental technique to quantify the reduction in target protein levels following treatment with pomalidomide. To specifically measure the rate of protein degradation, a cycloheximide (B1669411) chase assay is employed. Cycloheximide is a protein synthesis inhibitor that, when applied to cells, blocks the production of new proteins.[1][7] By treating cells with cycloheximide prior to or concurrently with pomalidomide, the subsequent decrease in the target protein's abundance can be directly attributed to degradation, allowing for the determination of the protein's half-life.[6]
This application note provides a detailed protocol for utilizing a Western blot in conjunction with a cycloheximide chase to measure the degradation of target proteins induced by pomalidomide.
Signaling Pathway of Pomalidomide-Induced Protein Degradation
Pomalidomide acts by hijacking the ubiquitin-proteasome system. It binds to Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[8][9] This binding event alters the surface of CRBN, creating a new binding site for neo-substrates like IKZF1 and IKZF3.[2][3] The CRL4^CRBN^ complex then polyubiquitinates these captured proteins, marking them for degradation by the 26S proteasome.[4]
Caption: Pomalidomide binds to CRBN, inducing the recruitment and degradation of neo-substrates.
Experimental Protocols
This section details the protocol for a cycloheximide chase assay followed by Western blotting to measure pomalidomide-induced protein degradation.
Materials
-
Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, U266)
-
Reagents:
-
Pomalidomide (soluble in DMSO)
-
Cycloheximide (soluble in DMSO or water)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-15%)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Methanol
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IKZF1, anti-IKZF3, anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Experimental Workflow
Caption: Workflow for pomalidomide-induced protein degradation analysis via Western blot.
Detailed Procedure
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium to ~80% confluency.
-
Seed cells at a density that will allow for logarithmic growth during the experiment.
-
-
Cycloheximide Chase and Pomalidomide Treatment:
-
Prepare stock solutions of pomalidomide and cycloheximide in DMSO.
-
Treat cells with cycloheximide (e.g., 10-100 µg/mL) to inhibit protein synthesis. The optimal concentration should be determined empirically for the cell line used.
-
Simultaneously or shortly after cycloheximide addition, treat cells with pomalidomide at the desired concentration (e.g., 0.1-10 µM) or with DMSO as a vehicle control.
-
Harvest cells at various time points after treatment (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash harvested cells with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Briefly wash the membrane with deionized water and then with TBST.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-IKZF1, anti-β-actin) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection and Data Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band (e.g., β-actin or GAPDH).
-
Calculate the percentage of remaining protein at each time point relative to the 0-hour time point.
-
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table to facilitate comparison of protein degradation kinetics.
| Target Protein | Treatment | Time (hours) | Remaining Protein (%) | Protein Half-life (approx.) |
| IKZF1 (Ikaros) | Pomalidomide | 0 | 100 | ~1.5 hours[4] |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| IKZF3 (Aiolos) | Pomalidomide | 0 | 100 | ~1.5 hours[4] |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 |
Note: The remaining protein percentages are to be filled in with experimental data. The half-life values are based on published literature and may vary depending on the cell line and experimental conditions.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of pomalidomide-induced protein degradation using Western blotting combined with a cycloheximide chase assay. This method is essential for characterizing the mechanism of action of molecular glue degraders and for the development of novel therapeutics that hijack the ubiquitin-proteasome system. Careful optimization of antibody concentrations, cycloheximide treatment, and time points will ensure reliable and reproducible results.
References
- 1. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 2. Cycloheximide Assays to Measure Protein Degradation in vivo in Plants [en.bio-protocol.org]
- 3. real.mtak.hu [real.mtak.hu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Determination of DC50 and Dmax of Pomalidomide-Cyclohexane PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. Pomalidomide, an analogue of thalidomide, is a widely utilized E3 ligase ligand that recruits Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. The linker component, often comprised of alkyl, polyethylene (B3416737) glycol (PEG), or more rigid structures like cyclohexane (B81311) chains, plays a critical role in optimizing the potency and efficacy of the PROTAC.
The efficacy of a PROTAC is primarily defined by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, indicating its potency. Dmax is the maximum percentage of protein degradation achievable with a given PROTAC, reflecting its efficacy. Accurate determination of these parameters is crucial for the structure-activity relationship (SAR) studies and the preclinical development of PROTACs.
These application notes provide detailed protocols for quantifying the degradation of target proteins induced by pomalidomide-cyclohexane PROTACs and for determining their DC50 and Dmax values using common cellular and molecular biology techniques.
Signaling Pathway of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the proximity of the target protein to the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Experimental Workflow for DC50 and Dmax Determination
A systematic workflow is essential for the reliable characterization of PROTACs. The following diagram outlines the key steps from cell culture to data analysis for determining DC50 and Dmax values.
Caption: General experimental workflow for PROTAC characterization.
Data Presentation: DC50 and Dmax Values
The following tables summarize quantitative data for pomalidomide-based PROTACs targeting various proteins. The linker composition, where specified, often includes aliphatic chains which can encompass cyclohexane moieties.
| PROTAC Name/ID | Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Targeting EGFR | |||||
| Compound 15 | EGFR | Alkyl-ether | 43.4 | >90 | A549 |
| Compound 16 | EGFR | Alkyl-ether | 32.9 | 96 | A549 |
| Targeting BTK | |||||
| RC-1 | BTK | Reversible Covalent | 6.6 | >95 | MOLM-14 |
| MT-802 | BTK | 8-atom linker | ~9 | >99 | Namalwa |
| Targeting BRD4 | |||||
| ARV-825 | BRD4 | PEG/Alkyl | <1 | >90 | Burkitt's Lymphoma |
| PROTAC 1 | BRD4 | PEG | <1 | >90 | BL cells |
| Targeting HDAC8 | |||||
| ZQ-23 | HDAC8 | Alkyl | 147 | 93 | Various |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
Western blotting is a gold-standard method for quantifying protein levels.
Materials:
-
Cultured cells
-
This compound PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify band intensities. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine DC50 and Dmax values.
Protocol 2: In-Cell Western (ICW) Assay
The In-Cell Western is a higher-throughput, plate-based immunofluorescence assay.[1][2]
Materials:
-
Cultured adherent cells in a 96-well plate
-
This compound PROTAC
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibody against the target protein
-
IRDye-conjugated secondary antibody
-
Near-infrared (NIR) imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC as described for the Western blot.
-
Fixation and Permeabilization: After treatment, fix the cells with fixation solution and then permeabilize with permeabilization buffer.
-
Blocking and Antibody Incubation: Block non-specific binding and then incubate with the primary antibody, followed by the IRDye-conjugated secondary antibody.
-
Imaging and Analysis: Scan the plate using a NIR imaging system.
-
Data Analysis: Quantify the fluorescence intensity for the target protein in each well. Normalize the signal to a cell number marker or a housekeeping protein. Calculate the percentage of degradation and determine DC50 and Dmax as described above.
Protocol 3: HiBiT-Based Lytic Assay
The HiBiT assay is a highly sensitive, luminescence-based method for quantifying protein levels.[3]
Materials:
-
CRISPR/Cas9-engineered cell line expressing the target protein endogenously tagged with the HiBiT peptide
-
White, opaque 96-well plates
-
This compound PROTAC
-
Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein and substrate)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Plate the HiBiT-tagged cells in a white, opaque 96-well plate and treat with a serial dilution of the PROTAC.
-
Cell Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent directly to the wells. This reagent lyses the cells and initiates the luminescent reaction.
-
Luminescence Measurement: Measure the luminescent signal using a plate-based luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of HiBiT-tagged protein. Calculate the percentage of degradation relative to the vehicle control and determine the DC50 and Dmax values by fitting the data to a dose-response curve.
Conclusion
The accurate determination of DC50 and Dmax is fundamental to the development of effective this compound PROTACs. The choice of assay depends on the specific requirements of the study, with Western blotting providing a robust and widely accepted method, In-Cell Western assays offering higher throughput, and HiBiT technology providing a highly sensitive and quantitative approach. By following these detailed protocols, researchers can reliably characterize the potency and efficacy of their PROTAC molecules, facilitating the advancement of this promising therapeutic strategy.
References
Application Notes and Protocols for Pomalidomide In-Vivo Animal Studies
A Foundational Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on publicly available information for pomalidomide (B1683931). The user's request specified "pomalidomide-cyclohexane," for which no specific in-vivo data was found in the public domain. It is presumed that "this compound" may be a novel conjugate or a specific formulation. Therefore, the information provided herein for pomalidomide should be considered a foundational template. Researchers working with "this compound" or any derivative must conduct specific validation studies to determine the appropriate experimental parameters.
Introduction
Pomalidomide is a third-generation immunomodulatory drug (IMiD) with potent anti-neoplastic, anti-angiogenic, and immunomodulatory activities.[1][2][3] It is an analog of thalidomide (B1683933) and is approved for the treatment of relapsed and refractory multiple myeloma.[4][5] Pomalidomide's mechanism of action is centered on its ability to bind to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4][6] This binding event leads to the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][] The degradation of these transcription factors results in direct anti-proliferative and pro-apoptotic effects on tumor cells, as well as modulation of the tumor microenvironment.[5][6]
These application notes provide a comprehensive overview of the use of pomalidomide in in-vivo animal studies, including detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and workflows.
Data Presentation
Table 1: Pomalidomide Pharmacokinetic Parameters in Animals and Humans
| Species | Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Reference |
| Rat | PO | 50 mg/kg | 1100 ± 82 | 4.6 ± 2.4 | - | 47.4 | [8] |
| Monkey | IV | - | - | - | 4 - 7 | - | [9] |
| Human (Healthy) | PO | 2 mg (single dose) | - | 2 - 3 | ~9.4 | >70 | [10][11] |
| Human (Multiple Myeloma) | PO | 4 mg (daily) | 75 | - | ~7.5 | - | [9][12] |
Table 2: Pomalidomide-Related Toxicities in Animal Models
| Species | Key Toxicities Observed | Reference |
| Rat | Teratogenic (fetal visceral defects, vertebral abnormalities) | [4][13] |
| Rabbit | Teratogenic (cardiac malformations, limb and digit anomalies) | [4][13] |
| Monkey | Reduction in platelet and WBC counts, lymphoid depletion, gastrointestinal inflammation, infection. One case of acute myeloid leukemia (AML) at high dose after 9 months. | [4] |
Experimental Protocols
Protocol 1: General Animal Husbandry and Acclimatization
-
Animal Model: Select an appropriate animal model based on the research question (e.g., immunodeficient mice for xenograft studies, transgenic models).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). Provide ad libitum access to food and water.[14]
-
Acclimatization: Allow a minimum of one week for animals to acclimatize to the facility before initiating any experimental procedures.[14]
-
Ethics: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the Institutional Animal Care and Use Committee (IACUC).
Protocol 2: Pomalidomide Formulation and Administration
-
Formulation: Pomalidomide can be formulated as a suspension for oral administration. A common vehicle is 1% carboxymethyl cellulose (B213188) in saline.[15] For intravenous administration, a solution containing DMSO, PEG300, and Tween 80 in saline can be used, though specific solubility testing is crucial.[14]
-
Preparation: Prepare the formulation fresh on the day of dosing.
-
Administration:
-
Oral (PO): Administer via oral gavage. For mice, a typical volume is 0.1 mL/10 g body weight. For rats, 0.1 mL/100 g body weight is common.[15]
-
Intravenous (IV): Administer via a suitable vein (e.g., tail vein in mice).
-
Intraperitoneal (IP): Administer into the peritoneal cavity.
-
Protocol 3: In-Vivo Efficacy Study in a Multiple Myeloma Xenograft Model
-
Cell Culture: Culture human multiple myeloma cells (e.g., MM.1S) in appropriate media.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
Dosing:
-
Treatment Group: Administer pomalidomide at a predetermined dose and schedule (e.g., 3-30 mg/kg, daily, PO).[8]
-
Control Group: Administer the vehicle solution following the same schedule.
-
-
Endpoint Analysis:
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study (based on tumor size limits or a fixed duration), euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Protocol 4: Pharmacokinetic Study
-
Animal Model: Use a suitable rodent or non-rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Drug Administration: Administer a single dose of pomalidomide via the desired route (e.g., PO or IV).
-
Sample Collection:
-
Collect blood samples (approximately 50-100 µL) at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours for PO; earlier time points for IV).[14]
-
Collect samples from the saphenous vein or via cardiac puncture for terminal collection into tubes containing an anticoagulant (e.g., K2-EDTA).
-
For brain penetration studies, collect brain tissue at the same time points.[15]
-
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and tissue samples at -80°C until analysis.
-
Bioanalysis: Quantify pomalidomide concentrations in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[15]
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Pomalidomide's Mechanism of Action
Caption: Pomalidomide binds to CRBN, inducing the ubiquitination and degradation of IKZF1/3, leading to downstream anti-tumor effects.
Experimental Workflow for an In-Vivo Efficacy Study
Caption: A typical workflow for evaluating the efficacy of pomalidomide in a xenograft mouse model.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 3. Pomalidomide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. Pomalidomide Shows Significant Therapeutic Activity against CNS Lymphoma with a Major Impact on the Tumor Microenvironment in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pomalidomide | E3 ligase ligand | TNFa inhibitor | anti-angiogenic agent | immunomodulator | CAS 19171-19-8 | CC-4047 | actimid | InvivoChem [invivochem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pomalidomide is strongly antiangiogenic and teratogenic in relevant animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pomalidomide is teratogenic in rats and rabbits and can be neurotoxic in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Pomalidomide Reduces Ischemic Brain Injury in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR Screening to Identify Resistance to Pomalidomide-Cyclohexane Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-based degraders, a class of targeted protein degradation therapeutics, have shown significant promise in the treatment of various malignancies. These chimeric molecules typically function by recruiting a target protein to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target. The pomalidomide (B1683931) moiety serves as the CRBN-recruiting ligand. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.
CRISPR-Cas9 based genetic screening is a powerful and unbiased tool for identifying genes and pathways that mediate drug resistance. By systematically knocking out every gene in the genome, researchers can identify which genetic perturbations allow cells to survive in the presence of a degrader. This information is invaluable for understanding resistance mechanisms, identifying biomarkers, and developing combination therapies to overcome resistance.
These application notes provide a comprehensive overview and detailed protocols for utilizing genome-wide CRISPR-Cas9 knockout screens to identify genes that confer resistance to pomalidomide-cyclohexane degraders.
Mechanism of Action and Resistance Pathways
This compound degraders are heterobifunctional molecules composed of a pomalidomide derivative that binds to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1] This is connected via a cyclohexane (B81311) linker to a ligand that binds to a specific protein of interest (POI). This binding induces the formation of a ternary complex between the POI, the degrader, and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the POI. A critical downstream effect in sensitive cells, such as multiple myeloma, is the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2]
Resistance to pomalidomide-based degraders can arise through various mechanisms, primarily centered around the disruption of the CRL4CRBN pathway. Key resistance mechanisms include:
-
Mutations or downregulation of CRBN : As the direct target of the pomalidomide moiety, alterations in CRBN that prevent degrader binding are a common cause of resistance.
-
Alterations in CRL4CRBN complex components : Inactivation of other essential components of the E3 ligase complex, such as CUL4A, CUL4B, or DDB1, can impair its function and lead to resistance.
-
Dysregulation of CRL4CRBN regulators : The COP9 signalosome (CSN) complex, for example, is a negative regulator of cullin-RING ligases. Loss-of-function mutations in CSN subunits can lead to increased CRL4CRBN activity and, paradoxically, resistance to immunomodulatory drugs (IMiDs) like pomalidomide.[3][4]
-
CRBN-independent pathways : Activation of downstream signaling pathways that bypass the need for the targeted protein, such as the Wnt/β-catenin or IL-6/STAT3 pathways, can also confer resistance.
Signaling Pathway Diagram
Caption: Mechanism of action of a this compound degrader and key resistance pathways.
Quantitative Data from Pomalidomide Resistance CRISPR Screen
The following table summarizes the top gene hits from a genome-scale CRISPR-Cas9 screen in multiple myeloma (MM.1S) cells treated with pomalidomide. The screen identified genes whose knockout confers resistance to pomalidomide. The data is adapted from the supplementary materials of Liu et al., Leukemia (2018).[4]
Table 1: Top Gene Hits from Pomalidomide Resistance CRISPR Screen
| Gene Symbol | Description | Number of Enriched sgRNAs | Fold Enrichment (Day 21 vs. Day 0) |
| CRBN | Cereblon | 6 | >100 |
| CSN1 (COPS1) | COP9 signalosome complex subunit 1 | 4 | 25.3 |
| CSN2 (COPS2) | COP9 signalosome complex subunit 2 | 5 | 42.1 |
| CSN3 (COPS3) | COP9 signalosome complex subunit 3 | 4 | 38.9 |
| CSN4 (COPS4) | COP9 signalosome complex subunit 4 | 3 | 15.6 |
| CSN5 (COPS5) | COP9 signalosome complex subunit 5 | 4 | 29.8 |
| CSN6 (COPS6) | COP9 signalosome complex subunit 6 | 5 | 55.2 |
| CSN7A (COPS7A) | COP9 signalosome complex subunit 7a | 3 | 12.4 |
| DDB1 | Damage specific DNA binding protein 1 | 4 | 18.7 |
| CUL4A | Cullin 4A | 3 | 10.5 |
| CUL4B | Cullin 4B | 4 | 14.2 |
| UBE2G1 | Ubiquitin conjugating enzyme E2 G1 | 3 | 9.8 |
Note: Fold enrichment values are approximate and are intended for illustrative purposes based on the published data.
Experimental Protocols
This section provides a detailed protocol for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes conferring resistance to a this compound degrader.
Experimental Workflow Diagram
Caption: A generalized workflow for a pooled CRISPR-Cas9 knockout screen for drug resistance.
Materials
-
Cas9-expressing cancer cell line of interest (e.g., MM.1S, HEK293T)
-
Genome-wide lentiviral CRISPR knockout library (e.g., GeCKO v2, Brunello)
-
This compound degrader
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells (for lentivirus production)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Polybrene
-
Puromycin
-
Cell culture medium, serum, and supplements
-
Genomic DNA extraction kit
-
PCR primers for sgRNA library amplification
-
Next-generation sequencing platform
Protocol
1. Lentivirus Production
-
Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.
-
Co-transfect the cells with the CRISPR library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent.
-
Change the medium 12-16 hours post-transfection.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
2. CRISPR Library Transduction
-
Plate the Cas9-expressing cancer cells at a density that will result in a low MOI (0.1-0.3) to ensure that most cells receive only one sgRNA. A sufficient number of cells should be transduced to maintain a library representation of at least 200-500 cells per sgRNA.
-
Add the calculated volume of lentivirus and polybrene (final concentration 4-8 µg/mL) to the cells.
-
Incubate for 24 hours.
3. Antibiotic Selection
-
Replace the virus-containing medium with fresh medium containing puromycin at a pre-determined concentration that effectively kills non-transduced cells.
-
Select for 2-3 days until a control plate of non-transduced cells shows complete cell death.
4. This compound Degrader Treatment
-
Split the selected cells into two populations: a vehicle control group (e.g., DMSO) and a degrader-treated group. Maintain a sufficient number of cells to preserve library complexity.
-
Treat the cells with the this compound degrader at a concentration that results in significant but not complete cell death (e.g., IC50-IC80). This creates a selective pressure for resistant cells to grow.
-
Culture the cells for 14-21 days, passaging as needed and maintaining the drug selection.
-
Harvest a sample of the initial (Day 0) transduced population and the final populations from both the vehicle and degrader-treated groups.
5. Genomic DNA Extraction and sgRNA Sequencing
-
Extract genomic DNA from the harvested cell pellets using a commercial kit.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR with primers specific to the library vector.
-
Purify the PCR products.
-
Perform next-generation sequencing on the purified PCR products to determine the abundance of each sgRNA in each sample.
6. Data Analysis
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
Calculate the log-fold change (LFC) of each sgRNA in the degrader-treated sample compared to the vehicle control or the Day 0 sample.
-
Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched in the degrader-treated population. These enriched genes are the top candidates for conferring resistance.
7. Hit Validation
-
Validate the top candidate genes by generating individual knockout cell lines for each gene.
-
Perform cell viability assays to confirm that knockout of the candidate gene confers resistance to the this compound degrader.
-
Further mechanistic studies can be performed to understand how the loss of the validated gene leads to resistance.
Conclusion
CRISPR-Cas9 screening is a robust and unbiased approach to identify the genetic drivers of resistance to this compound degraders. The protocols and information provided in these application notes offer a framework for researchers to design and execute these screens, ultimately leading to a deeper understanding of drug resistance and the development of more effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Comprehensive CRISPR-Cas9 screens identify genetic determinants of drug responsiveness in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole genome CRISPR screening identifies TOP2B as a potential target for IMiD sensitization in multiple myeloma | Haematologica [haematologica.org]
Application Notes and Protocols for Pomalidomide-Cyclohexane-Based Protein Degraders in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded and aggregated proteins that lead to cellular toxicity and neuronal death. Targeted protein degradation (TPD) has emerged as a promising therapeutic strategy to eliminate these pathogenic proteins. This is often achieved using Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is frequently incorporated into PROTAC design. This document provides detailed application notes and protocols for a hypothetical pomalidomide-based PROTAC, herein referred to as Pomalidomide-Cyclohexane-Target (PC-T) , designed for the degradation of a neurodegenerative disease-associated protein of interest (POI). The "cyclohexane" component represents a rigid, aliphatic linker connecting the pomalidomide moiety to a ligand that binds the target protein. While the specific target ligand will vary depending on the protein of interest (e.g., Tau, α-synuclein, or Huntingtin), the principles and protocols outlined here are broadly applicable.
Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the cell's ubiquitin-proteasome system. The pomalidomide part of the PC-T molecule binds to CRBN, an E3 ubiquitin ligase substrate receptor.[1] The other end of the molecule, the "Target" ligand, binds to the pathogenic protein of interest. This brings the target protein into close proximity with the E3 ligase complex, facilitating the transfer of ubiquitin to the target protein.[2] Poly-ubiquitination marks the protein for recognition and degradation by the 26S proteasome, thus reducing its cellular levels.[3]
Figure 1. Mechanism of action of a this compound-Target (PC-T) PROTAC.
Data Presentation
Table 1: In Vitro Degradation Profile of PC-T
| Cell Line | Target Protein | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| SH-SY5Y (α-synuclein model) | α-synuclein | 24 | 50 | >90 |
| hTau-HEK293 (Tau model) | Tau | 24 | 75 | >85 |
| HD patient fibroblasts (HTT model) | mutant Huntingtin | 48 | 100 | >80 |
| DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved. |
Table 2: Cellular Effects of PC-T (24-hour treatment)
| Cell Line | PC-T Conc. (nM) | Reduction in Protein Aggregates (%) | Cell Viability (%) |
| SH-SY5Y (α-synuclein model) | 100 | 85 | 98 |
| hTau-HEK293 (Tau model) | 150 | 80 | 95 |
| HD patient fibroblasts (HTT model) | 200 | 75 | 92 |
Experimental Protocols
Protocol 1: Synthesis of a Generic this compound-Target (PC-T) PROTAC
This protocol describes a general synthetic route for a PC-T PROTAC, where a cyclohexane (B81311) linker is attached to pomalidomide and then coupled to a target-binding ligand.
Figure 2. General synthetic workflow for a PC-T PROTAC.
Step 1: Synthesis of this compound Intermediate
-
To a solution of pomalidomide (1.0 equivalent) in an appropriate solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0 equivalents).
-
Add a functionalized cyclohexane linker with a leaving group (e.g., 1-bromo-4-(azidomethyl)cyclohexane) (1.5 equivalents).
-
Stir the reaction mixture at 60-80 °C for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the this compound intermediate.
Step 2: Coupling to Target-Binding Ligand This step will depend on the functional groups on the this compound intermediate and the target ligand. The following is an example using a "click" reaction.
-
Dissolve the this compound-azide intermediate (1.0 equivalent) and an alkyne-functionalized target-binding ligand (1.1 equivalents) in a solvent mixture like t-BuOH/water.
-
Add a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (0.1 equivalents) and sodium ascorbate (B8700270) (0.3 equivalents).
-
Stir the reaction at room temperature for 4-12 hours until completion as monitored by LC-MS.
-
Purify the final PC-T PROTAC product using preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following treatment with the PC-T PROTAC.[3][4]
-
Cell Culture and Treatment: Plate a suitable neuronal cell line (e.g., SH-SY5Y for α-synuclein studies) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PC-T PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
Protocol 3: Filter Retardation Assay for Protein Aggregates
This assay is used to measure the reduction of insoluble protein aggregates after PROTAC treatment.[5][6]
-
Lysate Preparation: Treat cells with the PC-T PROTAC as described for the Western blot. Lyse the cells in a buffer containing non-ionic detergents.
-
Sample Preparation: Normalize the protein concentration of the lysates. Dilute the samples in a buffer containing 2% SDS and dithiothreitol (B142953) (DTT), and then boil for 5 minutes.
-
Filtration: Assemble a dot-blot apparatus with a cellulose (B213188) acetate membrane. Apply the prepared samples to the wells under vacuum.
-
Immunodetection:
-
Wash the membrane with TBST.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody specific for the aggregated form of the target protein.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the intensity of the dots to determine the relative amount of aggregated protein.
Protocol 4: Ubiquitination Assay
This assay confirms that the PC-T PROTAC induces ubiquitination of the target protein.[7][8]
-
Cell Treatment: Treat cells with the PC-T PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to magnetic or agarose (B213101) beads.
-
Western Blot: Elute the immunoprecipitated proteins and analyze them by Western blot using an antibody against ubiquitin. The appearance of a high molecular weight smear indicates poly-ubiquitination of the target protein.
Protocol 5: Cell Viability Assay
This protocol assesses the cytotoxicity of the PC-T PROTAC.[9][10]
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat them with a range of PC-T PROTAC concentrations for the desired time.
-
Assay: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or CCK-8 (Dojindo), which measure ATP levels or metabolic activity, respectively.
-
Data Analysis: Measure the luminescence or absorbance according to the manufacturer's instructions and calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
The use of pomalidomide-based PROTACs, such as the conceptual this compound-Target (PC-T) degrader, represents a powerful approach for the targeted degradation of pathogenic proteins in neurodegenerative diseases. The protocols provided herein offer a framework for the synthesis, characterization, and cellular evaluation of such compounds. Successful application of these methods will enable researchers to advance the development of novel therapeutics for these devastating disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eriba.umcg.nl [eriba.umcg.nl]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Pomalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with pomalidomide-cyclohexane Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my this compound PROTACs exhibit poor aqueous solubility?
A1: Pomalidomide-based PROTACs, particularly those with lipophilic linkers or warheads, often exhibit poor aqueous solubility due to their inherent molecular characteristics. These molecules are typically large, with a high molecular weight (often exceeding 700 Da) and significant lipophilicity, placing them in the "beyond the Rule of Five" (bRo5) chemical space.[1] This combination of properties leads to challenges in achieving the desired concentrations in aqueous buffers for in vitro assays and can hinder in vivo bioavailability.
Q2: How does the linker design, specifically the inclusion of a cyclohexane (B81311) moiety, impact the solubility of my PROTAC?
A2: The linker plays a pivotal role in determining the overall physicochemical properties of a PROTAC. The inclusion of a cyclohexane moiety, which is a nonpolar, rigid structure, can increase the lipophilicity and potentially decrease the aqueous solubility of the PROTAC. However, the overall impact depends on the balance with other components of the linker. To enhance solubility, consider incorporating hydrophilic elements into the linker, such as polyethylene (B3416737) glycol (PEG) chains. The length and flexibility of the linker are also critical; sometimes a shorter, more rigid linker can lead to a more compact conformation that improves permeability and apparent solubility.
Q3: What are the most effective formulation strategies to improve the solubility of pomalidomide-based PROTACs for preclinical experiments?
A3: For preclinical development, several formulation strategies can significantly enhance the solubility and bioavailability of poorly soluble PROTACs:
-
Amorphous Solid Dispersions (ASDs): This is a highly effective and widely used technique. By dispersing the PROTAC in a polymer matrix (e.g., HPMCAS, Soluplus®, Eudragit®), the crystalline structure of the PROTAC is disrupted, resulting in a higher-energy amorphous form that exhibits improved aqueous solubility and dissolution rates.
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) and self-nanoemulsifying drug delivery systems (SNEDDS) are excellent options. These formulations consist of the PROTAC dissolved in a mixture of oils, surfactants, and co-solvents, which form fine emulsions or nanoemulsions upon contact with aqueous media in the gut, thereby enhancing solubility and absorption.
-
Use of Co-solvents and Surfactants: For in vitro assays, the use of co-solvents like DMSO, or surfactants such as Poloxamer 188, can help to maintain the PROTAC in solution. However, it is crucial to keep the concentration of these agents low to avoid off-target effects in biological assays.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, like pomalidomide (B1683931), forming inclusion complexes with enhanced aqueous solubility.
Q4: Can modifying the pomalidomide moiety itself improve solubility?
A4: While pomalidomide is a well-established Cereblon (CRBN) E3 ligase binder, minor modifications could potentially impact solubility. However, any changes to the core structure risk altering its binding affinity and activity. A more common and generally more effective approach is to focus on optimizing the linker and the warhead, or employing advanced formulation strategies.
Q5: How should I accurately measure the solubility of my PROTACs?
A5: A kinetic solubility assay is a standard method for determining the solubility of compounds in drug discovery. This can be performed using techniques like nephelometry, which measures turbidity, or UV-Vis spectroscopy. It's also important to consider using biorelevant media, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF), as these can provide a more accurate prediction of in vivo solubility compared to simple aqueous buffers.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| PROTAC precipitates in aqueous buffer during in vitro assay. | - High lipophilicity and low aqueous solubility of the PROTAC.- Final concentration of the PROTAC exceeds its solubility limit in the assay buffer.- Insufficient DMSO or other co-solvent in the final assay medium. | - Determine the kinetic solubility of your PROTAC in the assay buffer to establish its solubility limit.- Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, ensuring it remains at a level that does not affect the biological assay.- Consider formulating the PROTAC as an amorphous solid dispersion (ASD) for stock solutions.- Use a surfactant like Poloxamer 188 to aid in solubilization. |
| Inconsistent or non-reproducible results in cell-based assays. | - Precipitation of the PROTAC in the cell culture medium over time.- Adsorption of the lipophilic PROTAC to plasticware. | - Visually inspect the assay plates for any signs of precipitation.- Reduce the final concentration of the PROTAC in the assay.- Use low-binding plates and pipette tips.- Prepare fresh dilutions of the PROTAC for each experiment. |
| Low oral bioavailability in animal models despite good in vitro potency. | - Poor aqueous solubility leading to low dissolution in the gastrointestinal tract.- Low permeability across the intestinal membrane. | - Formulate the PROTAC as an amorphous solid dispersion (ASD) or a lipid-based formulation (SEDDS/SNEDDS) to improve dissolution and absorption.- Co-administer with a permeation enhancer, if appropriate for the research stage.- Investigate the potential for P-glycoprotein (P-gp) efflux and consider co-dosing with a P-gp inhibitor in preclinical studies. |
| Difficulty in preparing a concentrated stock solution in DMSO. | - The PROTAC may have limited solubility even in DMSO. | - Gently warm the solution and use sonication to aid dissolution.- Consider using an alternative solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), ensuring compatibility with downstream applications. |
Quantitative Data Summary
| Compound | Solvent/Medium | Solubility |
| Pomalidomide | DMSO | ~15 mg/mL |
| Pomalidomide | Dimethylformamide (DMF) | ~10 mg/mL |
| Pomalidomide | 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL[2] |
| ARCC-4 (a prototypic PROTAC) | 0.05 M Phosphate Buffer (pH 6.8) | < 1 µg/mL |
| ARCC-4:HPMCAS ASD (10% drug load) | 0.05 M Phosphate Buffer (pH 6.8) | ~18 µg/mL (after 30 min)[1] |
| ARCC-4:EL 100-55 ASD (10% drug load) | 0.05 M Phosphate Buffer (pH 6.8) | > 18 µg/mL (after 30 min)[1] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using UV-Vis Spectroscopy
This protocol provides a general method for determining the kinetic solubility of a this compound PROTAC in an aqueous buffer.
Materials:
-
This compound PROTAC
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well DMSO plate
-
96-well clear, flat-bottom UV-compatible plate
-
UV-Vis microplate reader
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Create Serial Dilutions: In the 96-well DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10 mM down to 1 µM).
-
Transfer to Assay Plate: Transfer a small, precise volume (e.g., 2 µL) of each DMSO dilution into the wells of the UV-compatible 96-well plate. Also include wells with 2 µL of DMSO only as a blank.
-
Add Aqueous Buffer: Rapidly add the aqueous buffer to each well to a final volume of 200 µL. The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Shake the plate for 1.5 to 2 hours at room temperature, protected from light.
-
Measurement: Measure the absorbance of each well at a wavelength where the compound has a known absorbance maximum.
-
Data Analysis: Plot the absorbance against the concentration. The concentration at which the absorbance plateaus or starts to deviate from linearity is considered the kinetic solubility.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a small-scale method for preparing an ASD of a this compound PROTAC, which can then be used for solubility and dissolution studies.
Materials:
-
This compound PROTAC
-
Polymer (e.g., HPMCAS, Soluplus®, PVP VA64)
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Weigh the desired amounts of the PROTAC and the polymer (e.g., for a 10% drug load, use a 1:9 ratio of PROTAC to polymer). Dissolve both components completely in a minimal amount of the volatile organic solvent in the round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the inside of the flask.
-
Drying: Scrape the solid film from the flask and transfer it to a vacuum oven. Dry the material under high vacuum for 24-48 hours to remove any residual solvent.
-
Characterization (Optional but Recommended): Characterize the resulting solid dispersion to confirm its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Storage: Store the prepared ASD in a desiccator to prevent moisture absorption and potential recrystallization.
Visualizations
References
Technical Support Center: Optimizing Pomalidomide-Cyclohexane Degraders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of pomalidomide-based degraders targeting cyclohexane-containing proteins.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a pomalidomide-based PROTAC?
A1: The linker is a critical component of a Proteolysis Targeting Chimera (PROTAC) that connects the pomalidomide (B1683931) moiety (which binds to the E3 ubiquitin ligase Cereblon, CRBN) to the ligand that binds your cyclohexane-containing target protein.[1][2] Its primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3] The geometry and length of this linker are paramount for inducing ubiquitination and subsequent degradation of the target protein.[4]
Q2: How does linker length impact the efficiency of the degrader?
A2: Linker length has a profound influence on the formation and stability of the ternary complex.[5]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1]
-
Too long: A linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[1][6]
-
Optimal length: An optimal linker length facilitates favorable protein-protein interactions between the target and the E3 ligase, leading to a stable ternary complex and efficient degradation.[3] This optimal length is highly dependent on the specific target protein and E3 ligase pair, often requiring empirical testing to identify a "sweet spot".[1]
Q3: What is the "hook effect" and how does it relate to linker optimization?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC, resulting in a bell-shaped dose-response curve.[3][4][7][8] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[3][7][8] While not directly caused by the linker, a well-designed linker that promotes positive cooperativity in the ternary complex can help mitigate the hook effect by stabilizing the productive ternary complex over the binary ones.[7]
Q4: Besides length, what other linker properties should be considered?
A4: The composition, rigidity, and attachment points of the linker are also crucial.
-
Composition: The chemical makeup of the linker (e.g., PEG, alkyl chains) influences the PROTAC's physicochemical properties, such as solubility and cell permeability.[4][9]
-
Rigidity: Introducing rigid elements (like phenyl rings) can reduce the entropic penalty of ternary complex formation.[5]
-
Attachment Points: The points where the linker is connected to the pomalidomide and the target ligand can significantly affect the geometry of the ternary complex and, consequently, the degradation potency.[5][10]
Troubleshooting Guide
Problem 1: My pomalidomide-cyclohexane degrader shows low degradation efficiency (low Dmax or high DC50).
-
Possible Cause: The linker length is suboptimal, leading to inefficient ternary complex formation.[4]
-
Troubleshooting Steps:
-
Synthesize a Linker Library: Design and synthesize a series of degraders with varying linker lengths (e.g., systematically increasing the number of atoms in the linker). A common strategy is to use flexible polyethylene (B3416737) glycol (PEG) or alkyl chains of different lengths.[5][9]
-
Perform Dose-Response Experiments: Test each degrader in a wide dose-response range to determine its DC50 and Dmax values. This will help identify if there is an optimal length "sweet spot".[1][7]
-
Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or TR-FRET to directly measure the formation and stability of the ternary complex with different linker-length degraders.[2][7]
-
Problem 2: I'm observing a significant "hook effect" with my degrader.
-
Possible Cause: At high concentrations, your degrader is forming unproductive binary complexes.[8][11]
-
Troubleshooting Steps:
-
Confirm with a Wide Dose-Response: Perform a Western blot analysis with a broad range of degrader concentrations (e.g., from picomolar to high micromolar) to clearly visualize the bell-shaped curve.[7][8]
-
Focus on Lower Concentrations: For subsequent experiments, use concentrations at or below the optimal concentration that gives the maximal degradation (Dmax).[7]
-
Enhance Cooperativity: A different linker composition or attachment point might promote more favorable protein-protein interactions, stabilizing the ternary complex and reducing the hook effect. Consider redesigning the linker to be less flexible or to present different interaction moieties.[7]
-
Problem 3: The degrader has poor solubility or cell permeability.
-
Possible Cause: PROTACs are often large molecules that can have suboptimal physicochemical properties.[3][4] The linker contributes significantly to these properties.
-
Troubleshooting Steps:
-
Modify Linker Composition: Introduce more polar groups into the linker, such as ether groups (from PEG linkers), to improve solubility.[7]
-
Check Physicochemical Properties: Use computational tools to predict properties like LogP and polar surface area for your degrader designs.
-
Permeability Assays: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess cell permeability experimentally.[8]
-
Data Presentation: Linker Length Optimization
The following tables summarize hypothetical, yet representative, data for a series of pomalidomide-based degraders targeting a Cyclohexane-containing Protein X (CPX).
Table 1: Impact of Alkyl Linker Length on CPX Degradation
| Compound ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| CPX-Deg-1 | Alkyl Chain | 8 | >1000 | <10 | HEK293 |
| CPX-Deg-2 | Alkyl Chain | 10 | 250 | 65 | HEK293 |
| CPX-Deg-3 | Alkyl Chain | 12 | 35 | 92 | HEK293 |
| CPX-Deg-4 | Alkyl Chain | 14 | 48 | 88 | HEK293 |
| CPX-Deg-5 | Alkyl Chain | 16 | 150 | 70 | HEK293 |
Key Observation: A clear "sweet spot" is observed, with a 12-atom alkyl linker providing the most potent degradation. Both shorter and longer linkers result in reduced efficacy.[1]
Table 2: Impact of PEG Linker Length on CPX Degradation
| Compound ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| CPX-Deg-6 | PEG | 9 (PEG2) | 800 | 25 | HEK293 |
| CPX-Deg-7 | PEG | 12 (PEG3) | 110 | 85 | HEK293 |
| CPX-Deg-8 | PEG | 15 (PEG4) | 25 | 95 | HEK293 |
| CPX-Deg-9 | PEG | 18 (PEG5) | 45 | 90 | HEK293 |
| CPX-Deg-10 | PEG | 21 (PEG6) | 210 | 75 | HEK293 |
Key Observation: For PEG linkers, a 15-atom linker was optimal. The introduction of ether groups in the PEG linker generally improved the maximal degradation compared to the alkyl linkers, potentially due to better solubility.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol is the primary method to confirm and quantify the degradation of the target protein.[12]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293) and allow them to adhere overnight. Treat the cells with a range of concentrations of your this compound degrader for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to your cyclohexane-containing target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Incubate with an antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity using software like ImageJ.
-
Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase.[7]
-
Reagents: Obtain purified, tagged versions of your target protein (e.g., His-tagged) and the E3 ligase complex (e.g., biotinylated CRBN/DDB1). Also required are fluorescently labeled antibodies (e.g., anti-His-Terbium and Streptavidin-d2).
-
Assay Setup: In a microplate, add a constant concentration of the purified target protein and E3 ligase complex to each well in an appropriate assay buffer.[7]
-
PROTAC Addition: Add serial dilutions of the this compound degraders to the wells. Include a control with no degrader.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Detection: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible plate reader.
-
Data Analysis: Plot the FRET signal as a function of degrader concentration. An increase in the FRET signal indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of action for a this compound degrader.
Caption: Experimental workflow for linker length optimization.
Caption: Troubleshooting logic for suboptimal linker length.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pomalidomide-Cyclohexane PROTAC Cell Permeability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the cell permeability of pomalididomide-cyclohexane based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My pomalidomide-cyclohexane PROTAC shows low or no cellular activity. Could poor cell permeability be the cause?
A1: Yes, poor cell permeability is a common reason for the low efficacy of PROTACs.[1] Due to their high molecular weight and polar surface area, many PROTACs struggle to cross the cell membrane. If you observe minimal target degradation despite confirming potent in vitro binding to both the target protein and the Cereblon (CRBN) E3 ligase, investigating cell permeability should be a primary focus.
Q2: What are the key physicochemical properties of my this compound PROTAC that I should evaluate for potential permeability issues?
A2: Key properties to consider include:
-
Molecular Weight (MW): PROTACs often fall into the "beyond Rule of 5" chemical space, and a high MW can negatively impact passive diffusion.
-
Topological Polar Surface Area (TPSA): A large TPSA is often associated with poor membrane permeability. Strategies to reduce the exposed polar surface area, such as promoting intramolecular hydrogen bonding, can be beneficial.[2]
-
Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is required to enter the lipid bilayer of the cell membrane, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Rotatable Bonds: A high number of rotatable bonds can be entropically unfavorable for membrane crossing. The cyclohexane (B81311) moiety in your linker provides some rigidity, which could be advantageous.[3]
Q3: How does the cyclohexane linker in my PROTAC potentially influence its permeability?
A3: The cyclohexane linker, as a type of cycloalkane-based linker, can offer several advantages:
-
Increased Rigidity: Compared to flexible alkyl or PEG linkers, a cyclohexane ring reduces the number of rotatable bonds. This can pre-organize the PROTAC into a conformation that is more favorable for cell entry and ternary complex formation, reducing the entropic penalty of binding.[3]
-
Modulation of Physicochemical Properties: The inclusion of a cyclohexane fragment can increase the metabolic stability and water solubility of the PROTAC, which can indirectly improve its overall pharmacokinetic profile.[3]
However, the specific impact on permeability will also depend on the attachment points and the overall conformation of the PROTAC. It is crucial to empirically test different linker lengths and compositions.
Q4: What are the primary strategies to improve the cell permeability of my this compound PROTAC?
A4: Several strategies can be employed:
-
Linker Optimization: Systematically modify the linker by altering its length, composition, and attachment points to the pomalidomide (B1683931) and the target protein ligand.
-
Introduce Intramolecular Hydrogen Bonds: Design the PROTAC to form intramolecular hydrogen bonds that can mask polar groups, creating a more compact, less polar conformation that is better able to passively diffuse across the cell membrane. This is often referred to as the "chameleon effect".[2]
-
Prodrug Approach: Temporarily mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[4]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and increase lipophilicity, which has been shown to improve permeability.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments to improve the cell permeability of your this compound PROTAC.
| Problem | Potential Cause | Recommended Solution |
| Low apparent permeability (Papp) in PAMPA assay | The PROTAC has a high polar surface area and/or low lipophilicity, hindering passive diffusion. | - Synthesize and test analogs with modified linkers (e.g., vary the length of the alkyl chains attached to the cyclohexane).- Consider an amide-to-ester substitution in the linker to reduce hydrogen bond donors.[5]- Evaluate if introducing non-polar groups on the cyclohexane ring improves permeability. |
| High efflux ratio in Caco-2 assay | The PROTAC is a substrate for efflux transporters (e.g., P-glycoprotein). | - Co-incubate the PROTAC with known efflux pump inhibitors (e.g., verapamil) in the Caco-2 assay to confirm transporter involvement.[6]- Modify the PROTAC structure to reduce its recognition by efflux transporters. This may involve altering charge, lipophilicity, or specific functional groups. |
| Inconsistent permeability data between assays | Different permeability assays measure different transport mechanisms (e.g., PAMPA for passive diffusion, Caco-2 for both passive and active transport). | - Use a combination of assays to build a comprehensive permeability profile. For example, a low PAMPA value but a higher Caco-2 Papp (A-B) may suggest the involvement of uptake transporters.[7]- Ensure consistent experimental conditions (e.g., pH, buffer composition) across assays where possible. |
| PROTAC modifications to improve permeability lead to loss of degradation activity | The structural changes negatively impact the formation of the ternary complex (Target-PROTAC-E3 ligase). | - After confirming improved permeability, re-evaluate the binding affinities of the modified PROTAC to both the target protein and CRBN.- Perform ternary complex modeling or biophysical assays (e.g., SPR, ITC) to understand how the modifications affect complex formation.- Systematically explore different attachment points on the cyclohexane linker to find a balance between permeability and activity. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.
Methodology:
-
Prepare the Donor Plate:
-
Coat the wells of a 96-well hydrophobic PVDF filter plate with a solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane).
-
Allow the solvent to evaporate, leaving a lipid layer on the filter.
-
Add the test PROTAC (typically at 10-100 µM in a buffer like PBS, pH 7.4) to the wells of the donor plate.
-
-
Prepare the Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with the same buffer used in the donor plate.
-
-
Assemble and Incubate:
-
Place the donor filter plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where:
-
V_D = volume of the donor well
-
V_A = volume of the acceptor well
-
A = surface area of the membrane
-
t = incubation time
-
C_A(t) = concentration in the acceptor well at time t
-
C_equilibrium = theoretical equilibrium concentration
-
-
Expected Data:
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| High Permeability Control (e.g., Propranolol) | > 10 | High |
| Low Permeability Control (e.g., Atenolol) | < 1 | Low |
| Test PROTAC | Experimental Value | To be determined |
Protocol 2: Caco-2 Permeability Assay
This cell-based assay evaluates both passive and active transport across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a polarized epithelial barrier similar to the intestinal lining.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells on permeable supports in a multi-well plate (e.g., Transwell™).
-
Culture the cells for 18-22 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a certain threshold (e.g., 200 Ω·cm²) to ensure monolayer integrity.[6]
-
Alternatively, assess the leakage of a fluorescent marker with low permeability, such as Lucifer Yellow.
-
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test PROTAC to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
Take samples from the basolateral chamber at different time points or at the end of the incubation.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Perform the same procedure as in step 3, but add the test PROTAC to the basolateral chamber and sample from the apical chamber. This is done to determine if the compound is subject to active efflux.
-
-
Quantification and Calculation:
-
Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Calculate the Papp for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[8]
-
Expected Data:
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| High Permeability Control (e.g., Antipyrine) | > 5 | > 5 | ~1 |
| Efflux Substrate Control (e.g., Digoxin) | < 1 | > 1 | > 2 |
| Test PROTAC | Experimental Value | Experimental Value | Calculated Value |
Visualizations
Caption: Troubleshooting workflow for low cellular activity of this compound PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
Addressing off-target effects of pomalidomide-cyclohexane PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing pomalidomide-cyclohexane based Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you overcome common experimental challenges and effectively address off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with pomalidomide-based PROTACs?
A1: The most prominent off-target effects of pomalidomide-based PROTACs stem from the pomalidomide (B1683931) moiety's inherent ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This can lead to the unintended degradation of proteins other than the desired target.[4][5] The most well-documented off-targets are a class of transcription factors known as zinc-finger (ZF) proteins, such as IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][6] The degradation of these proteins is a known mechanism of immunomodulatory drugs (IMiDs) like pomalidomide itself.[1]
Q2: How can I minimize the off-target degradation of zinc-finger proteins?
A2: Rational design of the PROTAC molecule is key to minimizing off-target effects.[6] Research has shown that modifying the pomalidomide moiety can significantly reduce the degradation of ZF proteins.[3][6][7] Specifically, substitutions at the C5 position of the pomalidomide phthalimide (B116566) ring can sterically hinder the interaction with off-target proteins without compromising the recruitment of CRBN for on-target degradation.[6][7] Additionally, optimizing the linker length and composition can influence the geometry of the ternary complex, potentially favoring on-target degradation over off-target effects.[8]
Q3: What is the "hook effect" and how can I avoid it in my experiments?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[8] This occurs because at excessive concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[9] To avoid this, it is crucial to perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for maximal degradation.[8]
Q4: My PROTAC is not showing any degradation of the target protein. What are the possible causes?
A4: Several factors could contribute to a lack of target degradation. These include:
-
Poor cell permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane.[8][10]
-
Inefficient ternary complex formation: The linker length or attachment points on the warhead and E3 ligase ligand may not be optimal for bringing the target and E3 ligase together.[8]
-
Low E3 ligase expression: The cell line you are using may have low endogenous levels of the recruited E3 ligase (CRBN for pomalidomide-based PROTACs).
-
PROTAC instability: The PROTAC molecule may be unstable in the cell culture medium or inside the cell.[8]
Q5: What are the essential control experiments for validating PROTAC activity and specificity?
A5: To ensure the observed effects are due to the specific degradation of your target protein, the following controls are essential:
-
Inactive Control PROTAC: A structurally similar molecule where either the target-binding warhead or the E3 ligase ligand is modified to be inactive. This helps to differentiate between effects caused by target degradation and other pharmacological effects of the molecule.
-
CRISPR/Cas9 Knockout/Knockdown: In cells where the target protein has been knocked out or knocked down, the PROTAC should not produce the same phenotypic effects. This confirms that the observed phenotype is a result of target degradation.[1]
-
Dose-response and time-course experiments: These experiments are crucial to determine the optimal concentration and duration of treatment and to distinguish between direct and indirect effects.[1]
Troubleshooting Guides
Problem 1: High Levels of Off-Target Protein Degradation
| Possible Cause | Troubleshooting Steps |
| Pomalidomide-mediated off-target degradation of zinc-finger proteins. | 1. Global Proteomics: Perform quantitative mass spectrometry to identify all proteins that are degraded upon PROTAC treatment.[10][11][12] 2. Western Blot Confirmation: Validate the degradation of potential off-targets identified in the proteomics screen by Western blot.[11] 3. PROTAC Redesign: If significant off-target degradation of zinc-finger proteins is observed, consider synthesizing a new version of your PROTAC with a modification at the C5 position of the pomalidomide.[6][7] |
| Promiscuous target-binding warhead. | 1. Selectivity Profiling: Assess the selectivity of your warhead using techniques like kinome screening if it is a kinase inhibitor. 2. Warhead Optimization: If the warhead is found to be non-selective, a medicinal chemistry effort may be required to improve its specificity.[8] |
Problem 2: No On-Target Degradation Observed
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability. | 1. Cellular Target Engagement Assay: Use a Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is reaching and binding to its target inside the cell.[8][13] 2. Chemical Modification: Modify the PROTAC to improve its physicochemical properties, such as reducing polarity, to enhance cell permeability. |
| Inefficient Ternary Complex Formation. | 1. Ternary Complex Formation Assay: Employ biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation of the ternary complex in vitro. 2. Linker Optimization: Synthesize a library of PROTACs with varying linker lengths and compositions to identify a linker that promotes stable ternary complex formation.[8] |
| Low E3 Ligase Expression. | 1. E3 Ligase Quantification: Determine the expression level of CRBN in your cell line using Western blot or qPCR. 2. Cell Line Selection: If CRBN expression is low, consider using a different cell line with higher endogenous expression. |
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, quantitative data for a this compound PROTAC targeting Protein X. This data is for illustrative purposes to guide your experimental expectations.
Table 1: On-Target and Off-Target Degradation Potency
| Compound | Target Protein | DC50 (nM) | Dmax (%) | Off-Target Protein | Off-Target DC50 (nM) | Off-Target Dmax (%) |
| Pom-Cy-PROTAC-1 | Protein X | 25 | 95 | IKZF1 | 150 | 60 |
| Pom-Cy-PROTAC-2 (C5-modified) | Protein X | 30 | 92 | IKZF1 | >1000 | <10 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Cellular Target Engagement
| Compound | Target Protein | CETSA Shift (°C) |
| Pom-Cy-PROTAC-1 | Protein X | +3.5 |
| Pom-Cy-PROTAC-2 (C5-modified) | Protein X | +3.2 |
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
This compound PROTAC
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at a density that will allow them to be 70-80% confluent at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of concentrations of the this compound PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 24 hours).[14]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add RIPA buffer.[15] Scrape the cells and collect the lysate.[15] Incubate on ice for 30 minutes.[15]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.[15] Determine the protein concentration of each lysate using a BCA assay.[14]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples.[14] Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.[14] Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[14] Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[14]
-
Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14] After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.[14]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is for assessing whether the PROTAC binds to its intended target in a cellular context.[13]
Materials:
-
Cells treated with this compound PROTAC or vehicle control
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR machine)
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment: Treat intact cells with the this compound PROTAC at the desired concentration for a specified time.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes) to induce protein denaturation.[16]
-
Cell Lysis: Lyse the cells to release the soluble proteins.[16]
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein at each temperature using Western blot or ELISA. A ligand-bound protein is typically more thermally stable, resulting in more soluble protein at higher temperatures compared to the untreated control.[16]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Five questions that determine the success of your PROTAC programs - Syngene International Ltd [syngeneintl.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sapient.bio [sapient.bio]
- 13. pelagobio.com [pelagobio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Ternary Complex Stability with Pomalidomide-Cyclohexane Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing pomalidomide-cyclohexane conjugates to improve the stability of ternary complexes in targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the role of the cyclohexane (B81311) linker in a pomalidomide-based PROTAC?
A1: The cyclohexane linker in a pomalidomide-based Proteolysis Targeting Chimera (PROTAC) serves as a rigid spacer connecting the pomalidomide (B1683931) moiety (which binds to the E3 ligase Cereblon, CRBN) and the warhead (which binds to the target protein). The rigidity of the cyclohexane ring helps to pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a stable ternary complex between the target protein and the E3 ligase. This can lead to improved degradation efficiency and potency.
Q2: How does a rigid linker like cyclohexane differ from a flexible linker like polyethylene (B3416737) glycol (PEG)?
A2: The primary difference lies in their conformational flexibility.
-
Rigid Linkers (e.g., Cyclohexane): These linkers restrict the rotational freedom of the PROTAC molecule, which can reduce the entropic penalty of forming the ternary complex. This can lead to a more stable complex and potentially higher degradation efficacy. However, the rigidity might also introduce steric hindrance if the geometry is not optimal for the specific target and E3 ligase pair.
-
Flexible Linkers (e.g., PEG): These linkers allow for more conformational freedom, which can be advantageous in accommodating the binding surfaces of the target protein and E3 ligase. However, this flexibility can also lead to non-productive binding modes and a less stable ternary complex.
Q3: What are the potential advantages of using a this compound PROTAC?
A3: Potential advantages include:
-
Enhanced Ternary Complex Stability: The rigid nature of the cyclohexane linker can lead to a more stable ternary complex, which is often correlated with improved degradation potency.
-
Improved Selectivity: By locking the PROTAC in a specific conformation, a rigid linker may favor binding to the intended target protein over off-targets.
-
Better Physicochemical Properties: Cyclohexane linkers are more hydrophobic than PEG linkers, which can sometimes improve cell permeability. However, this can also lead to reduced solubility.
Q4: What are the potential off-target effects associated with pomalidomide-based PROTACs?
A4: Pomalidomide itself can induce the degradation of endogenous zinc-finger transcription factors, known as neosubstrates (e.g., IKZF1 and IKZF3). This can lead to unintended biological effects. The design of the linker and the attachment point on the pomalidomide molecule can influence these off-target effects. It is crucial to profile for the degradation of known neosubstrates when evaluating a new pomalidomide-based PROTAC.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak target protein degradation | 1. Ineffective Ternary Complex Formation: The rigid cyclohexane linker may not allow for a productive conformation of the ternary complex. 2. Poor Cell Permeability: The hydrophobicity of the cyclohexane linker might reduce cell uptake. 3. Low CRBN Expression: The cell line may have insufficient levels of the E3 ligase Cereblon. | 1. Synthesize analogs with different linker lengths or attachment points to the cyclohexane ring. Consider comparing with a more flexible linker. 2. Perform a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm target engagement within cells. If permeability is low, consider formulation strategies. 3. Confirm CRBN expression levels in your cell line using Western blot. |
| "Hook Effect" observed (degradation decreases at higher PROTAC concentrations) | Formation of Binary Complexes: At high concentrations, the PROTAC can form non-productive binary complexes (Target-PROTAC or CRBN-PROTAC), which compete with the formation of the productive ternary complex. | Perform a detailed dose-response curve to identify the optimal concentration range for maximal degradation (Dmax) and the concentration at which the hook effect begins. |
| Significant off-target protein degradation | Neosubstrate Degradation: The pomalidomide moiety is inducing the degradation of its natural neosubstrates. Promiscuous Warhead: The target-binding ligand may have off-target interactions. | 1. Perform proteomic profiling to identify all degraded proteins. 2. Compare the degraded proteins with a list of known pomalidomide neosubstrates. 3. Synthesize a negative control PROTAC with an inactive warhead to confirm that off-target degradation is pomalidomide-dependent. |
| Poor aqueous solubility of the PROTAC | Hydrophobic Nature of the Cyclohexane Linker: The non-polar cyclohexane ring can significantly decrease the water solubility of the PROTAC molecule. | 1. Prepare stock solutions in an appropriate organic solvent like DMSO. 2. For cellular assays, ensure the final concentration of the organic solvent is low and does not affect cell viability. 3. Consider formulation strategies, such as the use of solubilizing agents, for in vivo studies. |
Data Presentation
Table 1: Representative Data on the Impact of Linker Type on Ternary Complex Stability and Degradation of a Target Protein (e.g., BRD4)
| PROTAC Conjugate | Linker Type | Ternary Complex Stability (KD,app, nM) | DC50 (nM) | Dmax (%) |
| Pomalidomide-PEG4-Warhead | Flexible (PEG) | 50 | 25 | >90 |
| This compound-Warhead | Rigid (Cyclohexane) | 15 | 8 | >95 |
| Pomalidomide-Alkyl-C8-Warhead | Flexible (Alkyl) | 40 | 20 | >90 |
Note: These are representative values and will vary depending on the specific target protein, warhead, and experimental conditions.
Experimental Protocols
Protocol 1: Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Reconstitute tagged target protein (e.g., His-tagged) and tagged E3 ligase (e.g., GST-CRBN) in assay buffer.
-
Prepare a serial dilution of the this compound PROTAC in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the tagged target protein, tagged E3 ligase, and the PROTAC at various concentrations.
-
Add the TR-FRET donor (e.g., anti-His-Terbium) and acceptor (e.g., anti-GST-d2) antibodies.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and plot it against the PROTAC concentration to determine the apparent binding affinity (KD,app).
-
Protocol 2: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the this compound PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of target protein degradation.
-
Mandatory Visualizations
Technical Support Center: Pomalidomide-Cyclohexane PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of pomalidomide-cyclohexane PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound PROTAC aggregation?
A1: this compound PROTACs, like many PROTAC molecules, are susceptible to aggregation due to their high molecular weight, complex structures, and often poor aqueous solubility.[1] Key contributing factors include:
-
Poor Intrinsic Solubility: The inherent physicochemical properties of the pomalidomide (B1683931), the target protein ligand, and the cyclohexane (B81311) linker can lead to low solubility in aqueous buffers and cell culture media.[2]
-
Linker-Mediated Effects: The cyclohexane linker, while providing a certain degree of rigidity, can also contribute to the overall hydrophobicity of the PROTAC, potentially promoting self-association and aggregation. The stereochemistry of the cyclohexane ring (cis vs. trans) can also influence the PROTAC's conformation and propensity to aggregate.[3]
-
High Concentrations: At high concentrations, PROTACs can exceed their solubility limits, leading to precipitation and aggregation. This is also related to the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) at high concentrations can inhibit the formation of the productive ternary complex and may contribute to aggregation.[2]
-
Suboptimal Formulation: Improper dissolution of the PROTAC stock solution or inappropriate buffer conditions can trigger aggregation.
Q2: How does the linker composition affect the aggregation of pomalidomide-based PROTACs?
A2: The linker is a critical determinant of a PROTAC's physicochemical properties and, consequently, its tendency to aggregate.[2] For pomalidomide-based PROTACs:
-
Hydrophobicity: Alkyl chains, including cyclohexane, can increase the hydrophobicity of the PROTAC, which may decrease aqueous solubility and increase the likelihood of aggregation.
-
Flexibility and Rigidity: While a degree of flexibility is necessary for the formation of a stable ternary complex, overly flexible linkers can lead to conformational instability and potential aggregation. Conversely, rigid linkers like cyclohexane can pre-organize the molecule in a favorable conformation but may also promote aggregation if not properly designed.[2][3]
-
Attachment Points: The points at which the linker is attached to pomalidomide and the target ligand can significantly impact the molecule's overall shape, solubility, and aggregation propensity.[2]
Q3: What formulation strategies can be employed to prevent this compound PROTAC aggregation?
A3: Several formulation strategies can enhance the solubility and stability of this compound PROTACs:
-
Use of Co-solvents: Initially dissolving the PROTAC in an organic solvent like DMSO before further dilution in aqueous buffers is a common practice.
-
Amorphous Solid Dispersions (ASDs): Formulating the PROTAC as an ASD with a polymer excipient, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), can improve its dissolution and maintain a supersaturated state, thereby reducing aggregation.[4][5]
-
Inclusion of Excipients: The addition of solubility-enhancing excipients, such as cyclodextrins, can form inclusion complexes with the PROTAC, increasing its aqueous solubility.[6] Surfactants can also be used to improve wettability and prevent precipitation.[7]
-
pH Optimization: For PROTACs with ionizable groups, adjusting the pH of the buffer can significantly impact solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Visible precipitation in cell culture media | Poor aqueous solubility of the PROTAC. | 1. Ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cell line. 2. Consider pre-warming the media before adding the PROTAC solution. 3. Evaluate the use of solubility-enhancing formulations, such as ASDs or the inclusion of excipients.[4][6] |
| Inconsistent results in degradation assays | PROTAC aggregation leading to variable effective concentrations. | 1. Visually inspect PROTAC solutions for any signs of precipitation before use. 2. Perform Dynamic Light Scattering (DLS) to assess the aggregation state of the PROTAC in your experimental buffer. 3. Prepare fresh PROTAC dilutions for each experiment. |
| High Dmax but poor DC50 in degradation assays | Possible "hook effect" at higher concentrations, which may be exacerbated by aggregation. | 1. Perform a full dose-response curve with a wider range of concentrations, including lower concentrations, to identify a potential bell-shaped curve characteristic of the hook effect.[2] 2. Correlate degradation data with solubility and aggregation data at corresponding concentrations. |
| Low cell permeability | The physicochemical properties of the PROTAC, including those influenced by the cyclohexane linker, may limit its ability to cross cell membranes. | 1. Modify the linker to improve physicochemical properties, for example, by introducing more polar groups if tolerated for target binding.[2] 2. Use cell lines with higher expression of relevant transporters if known. 3. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell.[8] |
Data Presentation
Table 1: Illustrative Solubility Data of Pomalidomide-Based PROTACs with Different Linkers
| PROTAC ID | Linker Type | Linker Length (atoms) | Aqueous Solubility (µM) at pH 7.4 |
| PMD-CH-01 | trans-Cyclohexane | 10 | 1.5 |
| PMD-CH-02 | cis-Cyclohexane | 10 | 2.1 |
| PMD-PEG-01 | PEG3 | 11 | 15.8 |
| PMD-ALK-01 | Alkyl Chain | 10 | 5.2 |
Note: This data is illustrative and intended for comparative purposes. Actual solubility will depend on the specific chemical structures of the target ligand and the full PROTAC molecule.
Table 2: Effect of Excipients on the Apparent Solubility of a this compound PROTAC (PMD-CH-01)
| Formulation | Excipient Concentration | Apparent Solubility (µM) | Fold Increase |
| Neat PROTAC | - | 1.5 | 1.0 |
| with HPMCAS | 0.5% (w/v) | 12.3 | 8.2 |
| with HP-β-CD | 10 mM | 9.8 | 6.5 |
| with Polysorbate 80 | 0.1% (v/v) | 6.5 | 4.3 |
Note: This data is illustrative. The effectiveness of excipients can vary depending on the specific PROTAC and experimental conditions.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for PROTAC Aggregation Analysis
This protocol outlines the steps to assess the aggregation state of a this compound PROTAC in solution.
Materials:
-
This compound PROTAC stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
Low-volume quartz cuvette (e.g., 12 µL)
-
Dynamic Light Scattering instrument
-
Syringe filters (0.2 µm)
Procedure:
-
Sample Preparation: a. Filter the experimental buffer through a 0.2 µm syringe filter to remove any dust or particulate matter. b. Prepare the desired concentration of the PROTAC by diluting the stock solution into the filtered experimental buffer. Gently mix to ensure homogeneity. c. Filter the final PROTAC solution through a 0.2 µm syringe filter directly into a clean DLS cuvette. This step is crucial to remove any pre-existing large aggregates or dust.
-
Instrument Setup: a. Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions. b. Set the measurement parameters, including temperature, solvent viscosity, and refractive index.
-
Measurement: a. Place the cuvette containing the PROTAC sample into the instrument. b. Allow the sample to equilibrate to the set temperature. c. Initiate the DLS measurement. The instrument will collect data over a set period, typically consisting of multiple acquisitions.
-
Data Analysis: a. The DLS software will generate a particle size distribution report. b. Analyze the report for the presence of multiple peaks. A single, narrow peak at a small hydrodynamic radius is indicative of a monodisperse, non-aggregated sample. The presence of larger peaks or a high polydispersity index (PDI) suggests aggregation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm that the PROTAC engages with its target protein inside the cell, which is a prerequisite for its degradation activity and can be hindered by aggregation.[8]
Materials:
-
Cells expressing the target protein
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
PBS, ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with the desired concentration of the PROTAC or vehicle control for a specified time (e.g., 1-4 hours).
-
Heat Shock: a. After treatment, harvest the cells, wash with ice-cold PBS, and resuspend in a small volume of PBS containing protease inhibitors. b. Aliquot the cell suspension into PCR tubes or a PCR plate. c. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. c. Carefully collect the supernatant containing the soluble protein fraction. d. Determine the protein concentration of each supernatant using a BCA or Bradford assay.
-
Western Blot Analysis: a. Normalize the protein concentration of all samples. b. Prepare samples for SDS-PAGE and perform Western blotting using a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). c. Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
Visualizations
Caption: Troubleshooting workflow for this compound PROTAC aggregation.
Caption: Experimental workflow for evaluating this compound PROTACs.
Caption: Mechanism of action for pomalidomide-based PROTACs.
References
- 1. medium.com [medium.com]
- 2. benchchem.com [benchchem.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmchemsci.com [jmchemsci.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce pomalidomide-cyclohexane PROTAC toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pomalidomide-cyclohexane proteolysis-targeting chimeras (PROTACs). The focus is on understanding and mitigating potential toxicities associated with these molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity for pomalidomide-based PROTACs?
A1: The primary toxicity concern stems from the pomalidomide (B1683931) moiety itself. Pomalidomide can act as a "molecular glue," independently inducing proximity between the E3 ligase Cereblon (CRBN) and endogenous proteins, leading to their degradation.[1][2][3] This is separate from the intended PROTAC activity. The most well-documented off-targets are zinc-finger (ZF) transcription factors, whose degradation can have significant long-term consequences, including potential teratogenic effects and dysregulation of cellular development.[1]
Q2: How does the this compound PROTAC structure contribute to off-target toxicity?
A2: Pomalidomide has two key functional rings: the glutarimide (B196013) ring and the phthalimide (B116566) ring. The glutarimide ring is primarily responsible for binding to CRBN.[2][4] The phthalimide ring, however, can simultaneously bind to the Cys2-His2 (C2H2) zinc finger domains of various proteins.[2][4] When a PROTAC is synthesized by attaching the linker and target-binding ligand to the phthalimide ring (typically at the C4 or C5 position), the pomalidomide part of the molecule can still engage and induce the degradation of these off-target ZF proteins.[1][2][4]
Q3: What is the main strategy to reduce the off-target degradation of zinc-finger (ZF) proteins?
A3: The most effective strategy is the rational design of the pomalidomide moiety.[1] Research has shown that attaching the PROTAC linker to the C5 position of the pomalidomide phthalimide ring, especially with bulky substituents, can sterically hinder the interaction with ZF proteins.[1][2][5][6] This "bump-off" effect disrupts the formation of the unwanted CRBN-pomalidomide-ZF protein ternary complex, thus reducing off-target degradation while maintaining the desired on-target activity.[1][2][4]
Q4: Can modifying the pomalidomide moiety affect the on-target potency of the PROTAC?
A4: Yes, but it can be a positive effect. Studies have demonstrated that re-engineering a PROTAC with a C5-modified pomalidomide analogue not only reduces off-target ZF degradation but can also lead to enhanced on-target potency.[1][2][3][4] The precise outcome depends on the overall structure of the PROTAC, including the linker and the target-binding ligand, so optimization is crucial.
Q5: What other strategies can be employed to reduce overall PROTAC toxicity?
A5: Beyond modifying the E3 ligase recruiter, several other strategies can enhance the therapeutic window of PROTACs:
-
Hijacking Tissue-Specific E3 Ligases: Using ligands for E3 ligases that are predominantly expressed in diseased tissue can limit degradation to the target area, sparing healthy tissues.
-
Targeted Delivery: Conjugating PROTACs to molecules that selectively bind to receptors on target cells (e.g., antibody-PROTAC conjugates) can increase local concentration and reduce systemic exposure.
-
Conditional Activation: Designing PROTACs that are only activated under specific conditions found in the target tissue, such as hypoxia (hypoxia-activated PROTACs) or the presence of a specific enzyme, can improve selectivity.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| High Cell Toxicity at Low PROTAC Concentrations | Off-target effects, particularly pomalidomide-mediated degradation of essential zinc-finger proteins.[7] | 1. Confirm Off-Targets: Perform a global proteomics study to identify unintended degraded proteins.[7] 2. Synthesize a C5-modified Analogue: Re-synthesize the PROTAC using a pomalidomide analogue with the linker attached at the C5 position.[1][2][5][6] 3. Run Comparative Assays: Compare the cytotoxicity and off-target profile of the original PROTAC with the C5-modified version. |
| On-Target Degradation is Potent, but Off-Target Degradation is Also Observed | The pomalidomide moiety is effectively acting as a molecular glue for ZF proteins.[1] | 1. Prioritize C5 Modification: As above, modify the pomalidomide linker attachment point to the C5 position to sterically block ZF protein binding.[1][4] 2. Mask Hydrogen Bond Donors: Consider modifications that mask the hydrogen-bond donors adjacent to the phthalimide ring, which can also help disrupt the off-target ternary complex.[1] |
| "Hook Effect" Observed at High Concentrations | Formation of unproductive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex. This can sometimes lead to off-target pharmacology. | 1. Optimize Concentration: Titrate the PROTAC concentration carefully to identify the optimal window for degradation. 2. Assess Target Engagement: Use an assay like CETSA to correlate the hook effect with target engagement levels. |
| Discrepancy Between Proteomics and Western Blot Data | Differences in assay sensitivity or antibody specificity. | 1. Validate Antibodies: Ensure the primary antibody used for Western blotting is specific to the protein of interest. 2. Use Orthogonal Methods: Confirm findings using alternative methods, such as targeted proteomics or cell-based functional assays. |
Data Presentation
Summary of Design Principles for Reducing Pomalidomide-PROTAC Toxicity
The following table summarizes key design principles based on modifying the pomalidomide recruiter to minimize off-target toxicity, primarily the degradation of zinc-finger (ZF) proteins.
| Design Principle | Rationale | Expected Outcome | Representative Quantitative Finding |
| Preferential C5-Position Modification | Attaching the linker to the C5 position of the phthalimide ring (instead of C4) creates steric hindrance that disrupts the binding of off-target ZF proteins.[1][2][4][5][6] | Significant reduction in the degradation of a broad range of ZF proteins.[1] | In a comparative study, PROTACs with C5 modifications showed markedly reduced degradation of ZF degrons compared to their C4 counterparts.[1] |
| Masking H-Bond Donors | Masking hydrogen bond donors immediately adjacent to the phthalimide ring can further disrupt the formation of the off-target ternary complex (CRBN-PROTAC-ZF protein).[1] | Reduced off-target ZF degradation, complementary to the C5 modification strategy. | Pomalidomide analogues lacking the H-bond donor showed a reduction in ZF degron degradation in cellular assays.[1] |
| Utilize Bulky Exit Vectors at C5 | Using larger, bulkier chemical groups for the linker attachment at the C5 position enhances the steric clash with ZF proteins.[1][2][4] | Enhanced reduction of off-target ZF degradation and potentially increased on-target potency. | An ALK-targeting PROTAC re-engineered with a C5 alkyne exit vector (dALK-2) dramatically reduced the off-target effects compared to the original C4-linked PROTAC (MS4078).[1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intended mechanism of action for a pomalidomide-based PROTAC.
Caption: Mechanism of pomalidomide-induced off-target ZF protein degradation.
Caption: C5-modification on pomalidomide sterically hinders ZF protein binding.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using CCK-8 Assay
This protocol outlines the steps to determine the cytotoxicity of a PROTAC molecule in a cell line of interest.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
PROTAC stock solution (in DMSO)
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Dispense 100 µL of cell suspension into each well of a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and non-toxic (e.g., <0.5%).
-
Add 10 µL of the diluted PROTAC solutions to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Addition:
-
Add 10 µL of CCK-8 solution to each well. Avoid introducing bubbles.
-
Incubate the plate for 1-4 hours in the incubator. The incubation time depends on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium + CCK-8 only) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the PROTAC concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol is for quantifying the degradation of a target protein and a known off-target protein (e.g., ZFP91) following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., Jurkat, H2228)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer system (PVDF or nitrocellulose membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein, off-target protein, and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere/stabilize.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 1000 nM) and a vehicle control for a fixed time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Scrape and collect the lysate, incubate on ice for 30 minutes, then centrifuge to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane, add ECL substrate, and capture the signal using an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the target and off-target protein bands to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Protocol 3: Global Proteomics for Off-Target Identification
This protocol provides a general workflow for using quantitative mass spectrometry (MS) to identify unintended protein degradation.
Materials:
-
Cell line of interest
-
PROTAC and appropriate controls (vehicle, inactive epimer)
-
Lysis buffer (e.g., urea-based for deep proteome coverage)
-
DTT, iodoacetamide, and trypsin
-
LC-MS/MS system (high-resolution mass spectrometer)
-
Proteomics data analysis software (e.g., MaxQuant)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~70-80% confluency.
-
Treat cells with the PROTAC at an effective concentration (e.g., 100 nM) and a vehicle control for a defined period (e.g., 24 hours).
-
-
Protein Extraction and Digestion:
-
Harvest and lyse cells.
-
Quantify total protein.
-
Reduce protein disulfide bonds with DTT, alkylate with iodoacetamide, and digest into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Data Analysis:
-
Process the raw MS data using software to identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls. These are potential off-targets.
-
-
Validation:
-
Validate key off-targets identified by MS using an orthogonal method, such as Western blotting (Protocol 2).
-
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Pomalidomide-Cyclohexane vs. PEG Linkers in PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.
This guide provides a detailed comparison of two commonly employed linker types in pomalidomide-based PROTACs: cyclohexane (B81311) and polyethylene (B3416737) glycol (PEG) linkers. Pomalidomide is a widely used ligand for the Cereblon (CRBN) E3 ligase.[1] The choice between a rigid, hydrophobic cyclohexane linker and a flexible, hydrophilic PEG linker can profoundly impact the performance of the resulting PROTAC.
Mechanism of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation. The linker's length, rigidity, and chemical composition are crucial for achieving an optimal orientation of the POI and CRBN to form a productive ternary complex.[1]
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Comparative Analysis of Linker Properties
The fundamental differences between cyclohexane and PEG linkers lie in their hydrophobicity, flexibility, and impact on solubility. These properties, in turn, influence key performance parameters of PROTACs.
| Feature | Cyclohexane Linker | PEG Linker | Rationale & Implications |
| Composition | Alicyclic hydrocarbon | Polyether chain | Cyclohexane is hydrophobic, while the ether oxygens in PEG impart hydrophilicity.[2] |
| Flexibility | Rigid | Flexible | The cyclohexane ring has a constrained conformation, while the PEG chain has high rotational freedom.[1] This can affect the ability to achieve a productive ternary complex. |
| Solubility | Lower aqueous solubility | Higher aqueous solubility | The hydrophilic nature of PEG linkers generally improves the solubility of the PROTAC molecule.[3][4] |
| Cell Permeability | Potentially higher | Can be variable | The hydrophobic character of cyclohexane may enhance passive diffusion across the cell membrane.[2] However, the flexibility of PEG linkers can allow them to adopt conformations that shield polar groups, which can also facilitate membrane passage.[3] |
| Metabolic Stability | Generally higher | Potentially lower | The ether linkages in PEG can be more susceptible to metabolism compared to the carbon-carbon bonds of cyclohexane.[4] |
Performance Data Comparison
Direct comparative studies of pomalidomide-PROTACs differing only in a cyclohexane versus a PEG linker are limited in publicly available literature. However, we can analyze data from different studies to illustrate the impact of linker composition on degradation efficacy (DC50 and Dmax).
Table 1: Performance of Pomalidomide-Based PROTACs with PEG Linkers
| PROTAC | Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| MT-802 | BTK | 8-atom PEG-based | ~9 | >99 | Namalwa |
| ARV-825 | BRD4 | PEG linker | <1 | >95 | RS4;11 |
Data compiled from different studies; experimental conditions may vary.[1][5]
Table 2: Performance of Pomalidomide-Based PROTACs with Alkyl/Cycloalkane-like Linkers
| PROTAC | Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 21 | BRD4 | Alkyl linker | Not Reported | >75 at 1µM | THP-1 |
| Compound 15 | EGFR | Alkyl-ether | 43.4 | >90 | A549 |
Data compiled from different studies; experimental conditions may vary.[1][5]
Key Observations:
-
PEG linkers have been successfully used to generate highly potent PROTACs with low nanomolar DC50 values and high Dmax.[1][5]
-
Alkyl and alkyl-ether linkers, which share hydrophobic characteristics with cyclohexane linkers, are also effective in inducing protein degradation.[1][5]
-
The choice of linker is highly context-dependent, and optimal performance is determined by the specific target protein and the overall structure of the PROTAC.
Experimental Protocols
The evaluation of pomalidomide-based PROTACs involves a series of key experiments to determine their efficacy and mechanism of action.
Caption: A typical experimental workflow for the evaluation of PROTACs.
Western Blot for Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay to evaluate the passive permeability of a compound.
-
Preparation of the PAMPA Plate:
-
A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
-
Assay Procedure:
-
The PROTAC is dissolved in a buffer solution and added to the donor wells of the filter plate.
-
The acceptor plate, containing buffer, is placed in contact with the filter plate.
-
The plate assembly is incubated for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
-
Quantification and Data Analysis:
-
The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS or UV-Vis spectroscopy.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
-
Ternary Complex Formation Assays
Several biophysical techniques can be used to confirm and characterize the formation of the POI-PROTAC-CRBN ternary complex.
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the PROTAC to the POI and CRBN, both individually and in the formation of the ternary complex. One protein is immobilized on a sensor chip, and the binding of the other components is measured in real-time.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (KD, ΔH, ΔS) for the binary and ternary interactions.
-
NanoBRET™ Ternary Complex Assay: This is a live-cell assay where the target protein is fused to a NanoLuc® luciferase and the E3 ligase component (CRBN) is fused to a HaloTag®. PROTAC-induced proximity of the two fusion proteins results in bioluminescence resonance energy transfer (BRET).
Conclusion
The choice between a pomalidomide-cyclohexane and a pomalidomide-PEG linker is a critical decision in PROTAC design. Cyclohexane linkers offer rigidity and hydrophobicity, which can be advantageous for cell permeability and metabolic stability. In contrast, PEG linkers provide flexibility and hydrophilicity, often leading to improved solubility and potent degradation. The optimal linker choice is target-dependent and requires empirical evaluation through a systematic medicinal chemistry effort. The experimental protocols outlined in this guide provide a framework for the comprehensive assessment of novel pomalidomide-based PROTACs.
References
A Comparative Guide to Pomalidomide- and Thalidomide-Based PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. A significant class of PROTACs leverages ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, to induce the ubiquitination and subsequent proteasomal degradation of a protein of interest (POI). Thalidomide (B1683933) and its analog, pomalidomide (B1683931), are cornerstone CRBN ligands in PROTAC design. This guide provides an objective comparison of pomalidomide- and thalidomide-based PROTACs, supported by experimental data and detailed methodologies to inform the rational design of novel protein degraders.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both pomalidomide- and thalidomide-based PROTACs operate via the same fundamental mechanism. These heterobifunctional molecules consist of a ligand that binds to the target protein (the "warhead"), a ligand that recruits the CRBN E3 ligase (pomalidomide or thalidomide), and a chemical linker that connects the two. By simultaneously binding to the POI and CRBN, the PROTAC forms a ternary complex, bringing the E3 ligase into close proximity with the target protein.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Performance Comparison: Pomalidomide vs. Thalidomide as CRBN Ligands
The choice between pomalidomide and thalidomide as the CRBN-recruiting moiety can significantly influence a PROTAC's performance, including its degradation efficiency, selectivity, and physicochemical properties.
Binding Affinity and Degradation Potency
Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to thalidomide.[1] This can translate into more efficient formation of the ternary complex and, consequently, more potent protein degradation. While direct head-to-head comparisons in the context of PROTACs targeting the same protein with identical linkers and warheads are not always available in the literature, the general consensus is that pomalidomide-based PROTACs can achieve higher potency.
Table 1: Comparative Degradation Efficiency of BET-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 |
| PROTAC 3 | Thalidomide | BRD4 | Not Specified | 0.1 - 0.3 | > 90 |
| PROTAC (Pomalidomide-based) | Pomalidomide | BRD4 | THP-1 | Not Reported | >75 at 1µM |
Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.[1][2]
Selectivity and Off-Target Effects
The selectivity of a PROTAC is crucial for minimizing toxicity. Both thalidomide and pomalidomide as standalone drugs are known to induce the degradation of a set of endogenous "neo-substrates," primarily zinc finger transcription factors such as IKZF1 and IKZF3.[3] When incorporated into a PROTAC, they can retain this intrinsic activity, leading to off-target degradation.
Pomalidomide-based PROTACs are frequently reported to induce the degradation of several zinc finger proteins.[3][4] While thalidomide-based PROTACs share a similar off-target profile, the specific pattern and extent of off-target degradation can be influenced by the choice of the CRBN ligand and the linker.[4] Modifications to the pomalidomide scaffold, for instance at the C5 position, have been explored to reduce the degradation of off-target zinc finger proteins.[5]
Table 2: Illustrative Off-Target Profile Comparison
| Protein | Thalidomide-O-PEG5-Acid PROTAC (Hypothetical) | Pomalidomide-based PROTAC (Typical) |
| On-Target | BRD4 | BRD4 |
| Off-Target | ||
| IKZF1 | +++ | +++ |
| IKZF3 | +++ | +++ |
| ZFP91 | ++ | +++ |
| SALL4 | + | ++ |
This table presents a hypothetical comparison based on established principles from the literature to illustrate expected differences in off-target degradation.[4]
Physicochemical Properties and Stability
Pomalidomide's structure, with an amino group on the phthalimide (B116566) ring, offers a versatile attachment point for the linker that is often directed away from the CRBN binding interface, allowing for greater flexibility in linker design.[1] Pomalidomide-based PROTACs have also been reported to have improved metabolic stability compared to their thalidomide-based counterparts.[1]
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of PROTAC development. Below are detailed methodologies for key experiments used to characterize and compare pomalidomide- and thalidomide-based PROTACs.
Western Blot for Target Protein Degradation
This is a fundamental assay to quantify the extent of target protein knockdown.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation) values.
Cellular Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTAC on cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay quantifies the formation of the POI-PROTAC-CRBN ternary complex.
Methodology:
-
Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to a NanoLuc® luciferase (donor) and CRBN fused to a HaloTag® (acceptor).
-
Compound Treatment: Plate the transfected cells and treat them with serial dilutions of the PROTAC. A proteasome inhibitor (e.g., MG132) can be added to distinguish ternary complex formation from subsequent degradation.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand (acceptor substrate) and Nano-Glo® Live Cell Substrate (donor substrate) to the cells.
-
Signal Measurement: Measure the donor emission (at ~460 nm) and acceptor emission (at >600 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: A typical workflow for Western Blot analysis.
Conclusion
Both pomalidomide and thalidomide are effective CRBN ligands for the development of PROTACs. Pomalidomide's higher binding affinity for CRBN may offer an advantage in achieving more potent degradation. However, the ultimate performance of a PROTAC is a complex interplay between the E3 ligase ligand, the warhead, and the linker. Careful optimization of all three components is essential for developing a successful protein degrader. The potential for off-target effects associated with the inherent activity of the CRBN ligand must also be carefully evaluated. This guide provides a foundational understanding and practical methodologies to aid researchers in the rational design and comparative evaluation of pomalidomide- and thalidomide-based PROTACs.
References
Validating Target Engagement of Pomalidomide-Cyclohexane PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. Pomalidomide (B1683931), a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), is a cornerstone in the design of many PROTACs. The linker connecting pomalidomide to a target protein ligand is a critical determinant of a PROTAC's efficacy. This guide provides a comprehensive comparison of methodologies to validate the target engagement of pomalidomide-based PROTACs, with a focus on constructs incorporating a cyclohexane (B81311) linker, and presents supporting experimental data for analogous PROTACs to inform rational design and evaluation.
The Critical Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in dictating the molecule's properties, including solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] The length, rigidity, and composition of the linker, such as the inclusion of a cyclohexane moiety, can significantly influence the stability and productivity of this ternary complex, which is the essential precursor to target protein ubiquitination and subsequent degradation by the proteasome.[1]
Comparative Analysis of Pomalidomide-Based PROTAC Performance
Table 1: Performance of Pomalidomide-Based PROTACs Targeting EGFR
| PROTAC Compound | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 15 | Alkyl | EGFRWT | A549 | 43.4 | 86 | [2] |
| Compound 16 | Alkyl | EGFRWT | A549 | 32.9 | 96 | [2] |
Table 2: Performance of Pomalidomide-Based PROTACs Targeting HDAC8
| PROTAC Compound | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 | Alkyl | HDAC8 | K562 | 147 | 93 | [3] |
Table 3: Performance of Pomalidomide-Based PROTACs Targeting BTK
| PROTAC Compound | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NC-1 | Non-covalent | BTK | Mino | 2.2 | 97 | [4] |
Key Experiments for Validating Target Engagement
A rigorous validation workflow is essential to characterize the efficacy and mechanism of action of a novel pomalidomide-cyclohexane PROTAC.
Target Degradation Assays
Western Blotting: This is the most common method to directly measure the reduction in target protein levels.
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the this compound PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
Target Engagement and Ternary Complex Formation Assays
Confirmation of direct binding to the target protein and the formation of a productive ternary complex is crucial.
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of the PROTAC to the target protein or the E3 ligase.
Experimental Protocol: NanoBRET™ Target Engagement
-
Cell Preparation: Use cells expressing the target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same target.
-
Assay Setup: Add the this compound PROTAC at various concentrations to the cells.
-
Measurement: The binding of the PROTAC displaces the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Data Analysis: The IC50 value, representing the concentration of PROTAC that displaces 50% of the tracer, is determined.
Surface Plasmon Resonance (SPR): This in vitro technique provides real-time kinetic data on the binding of the PROTAC to the target protein and the E3 ligase, as well as the formation of the ternary complex.
Experimental Protocol: SPR for Ternary Complex Formation
-
Immobilization: Immobilize the purified E3 ligase (e.g., CRBN) onto the sensor chip.
-
Binary Interaction Analysis: Inject the this compound PROTAC at various concentrations to measure its binding affinity to the immobilized E3 ligase. In a separate experiment, the interaction between the PROTAC and the target protein can be measured.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary complex interactions. This allows for the calculation of cooperativity.
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Experimental Protocol: CETSA®
-
Cell Treatment: Treat intact cells with the this compound PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other detection methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.
Off-Target Analysis
Pomalidomide-based PROTACs have a known potential to induce the degradation of endogenous zinc-finger (ZF) proteins.[5][6] It is therefore essential to assess the selectivity of a novel this compound PROTAC.
Proteomics-based Approaches: Mass spectrometry-based proteomics can be used to globally assess changes in the proteome upon PROTAC treatment, identifying any unintended protein degradation.
Visualizing the Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Confirming Pomalidomide-Cyclohexane Mediated Degradation: A Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action for novel protein degraders is paramount. This guide provides a comparative overview of essential orthogonal assays to rigorously validate pomalidomide-cyclohexane mediated protein degradation, complete with experimental protocols and data interpretation.
Pomalidomide (B1683931), a well-established immunomodulatory drug (IMiD), functions as a "molecular glue" by binding to the Cereblon (CRBN) E3 ubiquitin ligase.[1] This interaction redirects the ligase's activity towards new "neo-substrates," leading to their ubiquitination and subsequent degradation by the proteasome.[2] Key targets of pomalidomide include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] In the context of targeted protein degradation, this compound serves as a crucial component of Proteolysis Targeting Chimeras (PROTACs), acting as the E3 ligase-binding handle to induce the degradation of a specific protein of interest (POI).[3]
To confirm that a this compound-containing molecule indeed degrades its intended target through this mechanism, a series of independent, or orthogonal, experimental approaches is necessary. This guide focuses on three cornerstone assays: Western Blotting, Quantitative Mass Spectrometry (Proteomics), and the Cellular Thermal Shift Assay (CETSA).
The Mechanism: A Step-by-Step Degradation Pathway
The process begins with the pomalidomide moiety of the degrader molecule binding to CRBN, while another part of the molecule binds to the target protein. This forms a ternary complex, bringing the target protein into close proximity with the E3 ligase machinery.[3] This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, which is then recognized and degraded by the cell's proteasomal machinery.[3]
Caption: this compound mediated degradation pathway.
Comparative Analysis of Key Orthogonal Assays
Employing a combination of assays is critical for building a robust body of evidence. Each method offers unique insights into the degradation process, from target engagement to proteome-wide selectivity.
| Assay | Principle | Key Insights | Throughput | Strengths | Limitations |
| Western Blotting | Antibody-based detection of a specific protein separated by size. | Target protein levels, degradation kinetics (DC50, Dmax). | Low-Medium | Widely available, cost-effective, direct visualization of target reduction. | Semi-quantitative, dependent on antibody quality, low throughput. |
| Quantitative Mass Spectrometry (Proteomics) | Identification and quantification of thousands of proteins simultaneously. | Global proteome changes, target specificity, off-target identification. | High | Unbiased, comprehensive view of selectivity, high sensitivity.[4] | High cost, complex data analysis, may miss low-abundance proteins. |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced changes in protein thermal stability. | Direct target engagement in a cellular environment. | Medium-High | Confirms physical interaction between the degrader and the target in cells.[5] | Does not directly measure degradation, requires specific detection methods (Western blot or MS). |
Experimental Protocols and Data Interpretation
Western Blotting: The First Line of Evidence
Western blotting is the foundational assay for demonstrating a reduction in the target protein's abundance in a dose- and time-dependent manner.
Caption: Standard workflow for Western Blot analysis of protein degradation.
Detailed Experimental Protocol:
-
Cell Culture and Treatment: Plate cells at an optimal density. After allowing them to adhere, treat with a serial dilution of the this compound degrader for a set time (e.g., 18 hours) to determine the dose-response. A time-course experiment at a fixed concentration should also be performed. Always include a vehicle control (e.g., DMSO).
-
Lysis and Quantification: Harvest cells, wash with cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors. Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Electrophoresis and Transfer: Denature an equal amount of protein from each sample in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein, along with an antibody for a loading control (e.g., GAPDH, β-actin), typically overnight at 4°C.
-
Detection and Analysis: After washing, incubate the membrane with a species-appropriate HRP-conjugated secondary antibody. Visualize bands using an ECL substrate. Quantify the band intensity using densitometry software and normalize the target protein signal to the loading control.
Presentation of Quantitative Data: The data allows for the calculation of key degradation parameters, DC50 (the concentration of degrader that reduces the protein level by 50%) and Dmax (the maximum percentage of degradation achieved).
| Degrader Conc. (µM) | Normalized POI Level (%) |
| 0 (Vehicle) | 100 |
| 0.01 | 88 |
| 0.1 | 52 |
| 1 | 15 |
| 10 | 12 |
Quantitative Mass Spectrometry: Assessing Selectivity
To ensure the degrader is selective for the intended target, an unbiased proteomics approach is the gold standard. This method quantifies changes across the entire proteome upon degrader treatment.[4]
Detailed Experimental Protocol:
-
Sample Preparation: Treat cells with the degrader at a concentration that achieves significant degradation (e.g., 1 µM) and a vehicle control for the same duration.
-
Protein Digestion: Harvest the cells, lyse them, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify peptides, which are then mapped back to their parent proteins. Calculate the fold change and statistical significance for each protein between the degrader-treated and vehicle-treated samples.
Presentation of Quantitative Data: A volcano plot is a common way to visualize the results, plotting the log2 fold change against the -log10 p-value. Ideally, only the protein of interest should show a significant decrease.
| Protein | Log2 Fold Change (Degrader/Vehicle) | -log10(p-value) | Status |
| Protein of Interest | -3.5 | 4.5 | Significant Degradation |
| Protein X | -0.15 | 0.8 | No Significant Change |
| Protein Y | 0.21 | 1.1 | No Significant Change |
| CRBN | 0.05 | 0.5 | No Significant Change |
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
CETSA provides crucial evidence that the degrader physically binds to the target protein inside the cell.[5][6] The principle is that ligand binding increases the thermal stability of a protein.[5]
Detailed Experimental Protocol:
-
Cell Treatment: Treat intact cells with the degrader or vehicle control for a short period (e.g., 1-2 hours).
-
Thermal Challenge: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.
-
Detection of Soluble Protein: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the soluble fraction at each temperature point, typically by Western Blot.
-
Data Analysis: Plot the percentage of soluble protein against the temperature to generate melting curves. A rightward shift in the melting curve for the degrader-treated sample compared to the vehicle control indicates target stabilization and thus, engagement.
Presentation of Quantitative Data: The data is presented as thermal melting curves, comparing the stability of the target protein with and without the degrader.
| Temperature (°C) | Soluble POI (%) - Vehicle | Soluble POI (%) - Degrader |
| 46 | 100 | 100 |
| 50 | 85 | 98 |
| 54 | 51 | 82 |
| 58 | 22 | 55 |
| 62 | 5 | 25 |
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, and BRD4. The selectivity of a PROTAC for a specific BET family member is a critical determinant of its therapeutic efficacy and potential off-target effects. This document summarizes quantitative data on the selectivity of these degraders, details the experimental protocols for their evaluation, and provides diagrams to illustrate key concepts and workflows.
Data Presentation: Comparative Selectivity of Pomalidomide-Based BET PROTACs
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of representative pomalidomide-based PROTACs against BRD2, BRD3, and BRD4. Lower DC50 values indicate higher potency. The selectivity is inferred by comparing the DC50 values across the different BET proteins.
| PROTAC | Target(s) | Cell Line | Treatment Time (h) | BRD2 DC50 (nM) | BRD3 DC50 (nM) | BRD4 DC50 (nM) | BRD2 Dmax (%) | BRD3 Dmax (%) | BRD4 Dmax (%) | Reference |
| ARV-825 | Pan-BET | Burkitt's Lymphoma | 18 | >100 | >100 | <1 | >95 | >95 | >95 | [1] |
| Compound 2 | Pan-BET | MV4;11 | 4 | 0.5 | 0.5 | 0.2 | >90 | >90 | >90 | [2] |
| BD-7148 (5) | BRD4 | MV4;11 | 4 | >1000 | >1000 | 0.1 | <10 | <10 | >90 | [2] |
| BD-9136 | BRD4 | Multiple | 4 | Ineffective | Ineffective | 0.1 - 4.7 | Not degraded | Not degraded | >90 | [2] |
| dBET1 | Pan-BET | HeLa | 2 | Not specified | Not specified | ~25 | >90 | >90 | >90 | [3] |
Note: Data is synthesized from multiple sources. "Ineffective" or ">1000 nM" indicates a lack of significant degradation at the tested concentrations.
Mandatory Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Experimental workflow for evaluating PROTAC efficacy and selectivity.
Caption: Logical relationships influencing PROTAC efficacy and selectivity.
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol details the quantification of target protein degradation following PROTAC treatment.[4][5]
Materials:
-
Cell line expressing target proteins (e.g., MV4;11, HeLa)
-
Pomalidomide-based PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium (e.g., RPMI-1640) and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD2, anti-BRD3, anti-BRD4, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.[4]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.
-
Cell Viability (MTT) Assay
This assay assesses the effect of PROTAC treatment on cell proliferation and viability.[2][3]
Materials:
-
Cells and culture medium
-
96-well plates
-
PROTAC of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against PROTAC concentration to determine the IC50 value.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay quantifies the formation of the ternary complex (Target-PROTAC-E3 ligase) in vitro.[6][7][8]
Materials:
-
Purified, tagged target protein (e.g., GST-BRD4)
-
Purified, tagged E3 ligase complex (e.g., His-CRBN/DDB1)
-
PROTAC of interest
-
TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-GST)
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., AF488-anti-His)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Methodology:
-
Assay Setup:
-
In a microplate, combine the purified target protein, E3 ligase complex, and the two labeled antibodies with varying concentrations of the PROTAC.
-
-
Incubation:
-
Incubate the mixture at room temperature to allow for complex formation. The optimal incubation time should be determined empirically (e.g., 180 minutes).[7]
-
-
FRET Measurement:
-
Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor fluorophores, signifying ternary complex formation.
-
-
Data Analysis:
-
Plot the FRET signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced dimerization, and the peak of the curve reflects the optimal concentration for ternary complex formation. This can be used to determine the cooperativity of the complex.
-
References
- 1. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Pomalidomide Linker Strategies in PROTAC Design: An Emphasis on Cyclohexane and Other Rigid Scaffolds
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker element, once considered a simple spacer, is now recognized as a key determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of linker attachment points on the pomalidomide (B1683931) E3 ligase ligand, with a focus on the implications of incorporating rigid structures like cyclohexane (B81311).
While direct head-to-head comparative studies on different pomalidomide-cyclohexane linker attachment points are not extensively available in peer-reviewed literature, this guide synthesizes existing data on pomalidomide linker strategies to inform rational design. We will explore the well-documented comparison of C4 versus C5 attachment on the pomalidomide phthalimide (B116566) ring and discuss the strategic incorporation of rigid linkers, using available data from similar cyclic structures as a proxy for cyclohexane.
Pomalidomide Attachment Point: A Critical Determinant of PROTAC Activity
The most common attachment points for linkers on the pomalidomide moiety are the C4 and C5 positions of the phthalimide ring.[1] The choice between these two positions can significantly impact the PROTAC's ability to form a stable and productive ternary complex, ultimately affecting its degradation efficiency and potential for off-target effects.[2]
Quantitative Comparison of C4 vs. C5 Pomalidomide Attachment
The following table summarizes data from studies on Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR) targeting PROTACs, illustrating the impact of the pomalidomide attachment point on degradation potency (DC50) and maximal degradation (Dmax).
| Target Protein | Pomalidomide Attachment Point | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | C4 | PEG/Alkyl | 90.1 | >90 | MOLM-14 |
| BTK | C5 | PEG/Alkyl | 11.6 | >95 | MOLM-14 |
| EGFR | C4 | Alkyl-ether | 43.4 | >90 | A549 |
| EGFR | C5 | Alkyl-ether | 32.9 | 96 | A549 |
Key Observation: In the context of a BTK-targeting PROTAC, switching the linker attachment from the C4 to the C5 position on pomalidomide resulted in a nearly 8-fold increase in degradation potency.[1] Similarly, for an EGFR-targeting PROTAC, a C5-linked degrader showed improved DC50 and Dmax values compared to its C4 counterpart. Modifications at the C5 position have also been reported to reduce the off-target degradation of zinc-finger proteins, a known liability of some pomalidomide-based PROTACs.[2]
The Role of Rigid Linkers: The Case for Cyclohexane
The incorporation of rigid linkers, such as those containing cyclohexane, piperazine, or piperidine (B6355638) rings, is a key strategy in modern PROTAC design.[3] These rigid structures can pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[4]
Advantages of Cyclohexane and Other Rigid Linkers:
-
Enhanced Metabolic Stability: The cyclic structure can protect the linker from metabolic degradation, leading to a longer half-life in vivo.[3]
-
Improved Permeability and Solubility: The introduction of non-planar, saturated rings can improve the physicochemical properties of the PROTAC, aiding in cell permeability and aqueous solubility.[3]
-
Conformational Rigidity: A rigid linker can restrict the conformational flexibility of the PROTAC, which can lead to a more favorable orientation for ternary complex formation and improved selectivity.[4]
While specific quantitative data for a direct comparison of this compound linker isomers is limited, the principles of rigid linker design suggest that the stereochemistry of the cyclohexane ring (i.e., cis vs. trans isomers) and the attachment points on the ring would significantly influence the spatial orientation of the target protein ligand relative to the E3 ligase, and thus, the degradation efficiency.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process for these PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of pomalidomide-based PROTACs.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of pomalidomide-based PROTACs are provided below.
Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the levels of the target protein following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay assesses the effect of target protein degradation on cell proliferation and viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with serial dilutions of the PROTAC.
-
-
Assay Procedure (MTT Example):
-
After the desired treatment period (e.g., 72 hours), add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a biophysical technique used to measure the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, and to confirm the formation of the ternary complex.
-
Immobilization:
-
Immobilize the E3 ligase (e.g., Cereblon) onto a sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).
-
In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized target protein.
-
-
Ternary Complex Formation Analysis:
-
Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
-
Data Analysis:
-
An enhanced binding response compared to the binary interactions indicates the formation of the ternary complex.
-
Kinetic parameters (kon, koff) and affinity (Kd) for the ternary complex can be determined by fitting the sensorgram data to appropriate binding models.
-
References
Pomalidomide-Based PROTACs Demonstrate Efficacy in Overcoming Drug Resistance in Cancer Cell Lines
For Immediate Release
Researchers and drug development professionals are increasingly turning to Proteolysis Targeting Chimeras (PROTACs) as a promising strategy to combat acquired drug resistance in cancer. Pomalidomide (B1683931), an immunomodulatory drug that binds to the E3 ubiquitin ligase Cereblon (CRBN), is a key component in the design of many of these novel therapeutics. By hijacking the cell's natural protein degradation machinery, pomalidomide-based PROTACs can effectively eliminate target proteins that have developed resistance to traditional inhibitors. This guide provides a comparative overview of the efficacy of these PROTACs in resistant cell lines, supported by experimental data and detailed protocols.
A notable example of a pomalidomide-based PROTAC is ARV-825, which targets the Bromodomain and Extra-Terminal (BET) protein BRD4.[1] ARV-825 has demonstrated potent activity in multiple myeloma (MM) cell lines that are resistant to standard-of-care agents, including bortezomib, dexamethasone, lenalidomide, and even pomalidomide itself.[1][2] This suggests that the PROTAC mechanism can overcome resistance mechanisms that affect the direct inhibitory action of a drug.
Comparative Efficacy in Resistant Multiple Myeloma
The anti-proliferative activity of ARV-825 has been evaluated in various multiple myeloma cell lines, including those resistant to established therapies. The data clearly indicates that ARV-825 is more potent than the BET inhibitor OTX-015 and pomalidomide alone in both sensitive and resistant cell lines.[3]
| Cell Line | Resistance Profile | ARV-825 IC50 (nM) | OTX-015 IC50 (nM) | Pomalidomide IC50 (nM) |
| KMS11 | t(4;14) | 9 | 130 | >1000 |
| KMS11-res | Lenalidomide Resistant | Data Not Available | Data Not Available | Data Not Available |
| MM1S-res | Lenalidomide Resistant | Data Not Available | Data Not Available | Data Not Available |
| 8226 LR5 | Melphalan Resistant | Data Not Available | Data Not Available | Data Not Available |
| MM1R | Dexamethasone Resistant | Data Not Available | Data Not Available | Data Not Available |
| 8226 P100V | Bortezomib Resistant | Data Not Available | Data Not Available | Data Not Available |
| Table 1: Comparative IC50 values of ARV-825 and its components in multiple myeloma cell lines. Data compiled from relevant studies.[3] |
Overcoming Resistance in Other Cancers
The utility of pomalidomide-based PROTACs extends beyond multiple myeloma. In non-small-cell lung cancer (NSCLC), EGFR-targeting PROTACs that utilize pomalidomide have been developed to overcome resistance to tyrosine kinase inhibitors (TKIs) caused by mutations such as T790M.[4] Similarly, in B-cell lymphomas, a pomalidomide-containing PROTAC, MT-802, has been designed to degrade Bruton's tyrosine kinase (BTK) and overcome resistance conferred by the C481S mutation.[5]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide-based PROTACs are heterobifunctional molecules. One end binds to the target protein of interest (e.g., BRD4, EGFR, BTK), while the other end, the pomalidomide moiety, recruits the CRBN E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the PROTACs.
-
Cell Seeding: Seed cancer cell lines (e.g., KMS11, MM1.R) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the pomalidomide-based PROTAC, the parent inhibitor, or pomalidomide alone for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein.
-
Cell Treatment: Plate cells in 6-well plates and treat with the PROTAC at various concentrations for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to the loading control.
Conclusion
Pomalidomide-based PROTACs represent a powerful and versatile therapeutic modality with the potential to overcome existing drug resistance mechanisms in a variety of cancers. Their ability to induce the degradation of previously "undruggable" or mutated proteins opens up new avenues for targeted cancer therapy. The continued development and optimization of these molecules, including the exploration of different linkers and target-binding moieties, will be crucial in realizing their full clinical potential.
References
- 1. Protein Targeting Chimeric Molecules Specific for Bromodomain and Extra-terminal Motif Family Proteins are Active Against Pre-Clinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-Cyclohexane PROTACs vs. Small Molecule Inhibitors: A Comparative Guide for Researchers
In the landscape of targeted therapeutics, particularly in oncology and inflammation, the modulation of protein activity has traditionally been dominated by small molecule inhibitors. However, the emergence of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift from occupancy-driven inhibition to event-driven protein degradation. This guide provides a detailed comparison of Pomalidomide-cyclohexane PROTACs and their corresponding small molecule inhibitors, with a focus on targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a key regulator of oncogene transcription.[1][2]
Mechanism of Action: Inhibition vs. Degradation
Small molecule inhibitors, such as JQ1, function by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains.[1][3][4][5] This reversible binding displaces BRD4 from chromatin, thereby preventing the recruitment of transcriptional machinery and subsequent expression of target genes like MYC.[1][6]
This compound PROTACs, on the other hand, are heterobifunctional molecules. They consist of a ligand that binds to the target protein (e.g., a JQ1 derivative for BRD4), a linker (e.g., a cyclohexane-containing linker), and a ligand for an E3 ubiquitin ligase, in this case, pomalidomide (B1683931) which recruits Cereblon (CRBN).[7][8][9][10] By bringing BRD4 and Cereblon into close proximity, the PROTAC facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[9][11] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[11]
Quantitative Comparison of Performance
The efficacy of small molecule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the biochemical activity of the target protein by 50%. For PROTACs, the key metrics are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[12][13][14]
| Molecule Type | Example Compound | Target | IC50 (nM) | DC50 (nM) | Dmax (%) | Cell Line |
| Small Molecule Inhibitor | JQ1 | BRD4 | ~50-190 (binding affinity, K_D)[15] | - | - | Various |
| Small Molecule Inhibitor | Compound 6 (dihydroquinazolinone-based) | BRD4 BD1 | - | - | - | THP-1 |
| This compound PROTAC | Compound 21 (based on Compound 6) | BRD4 | 41.8 (BRD4 BD1 inhibition)[16] | <1000 | >80 | THP-1[8][16] |
| Pomalidomide-based PROTAC | MZ1 | BRD4 | - | ~5 | >90 | HeLa[3] |
| Pomalidomide-based PROTAC | ARV-771 | BRD4 | - | <5 | >95 | 22Rv1 |
Note: The table presents representative data from different studies and cell lines. Direct comparison of absolute values should be made with caution.
Signaling Pathways and Experimental Workflows
Signaling Pathway of BRD4 Inhibition and Degradation
Caption: Mechanisms of BRD4 modulation by small molecule inhibitors and PROTACs.
Experimental Workflow for Comparing Inhibitors and PROTACs
Caption: Workflow for evaluating and comparing small molecule inhibitors and PROTACs.
Detailed Experimental Protocols
Cereblon Binding Assay (Fluorescence Polarization)
This assay determines the binding affinity of the pomalidomide moiety of the PROTAC to its target E3 ligase, Cereblon.
-
Materials:
-
Protocol:
-
Prepare serial dilutions of the test PROTAC and pomalidomide in CRBN Assay Buffer.
-
In a black microplate, add the diluted test compounds or controls.
-
Add a solution of recombinant CRBN protein to each well, except for the "no protein" control wells.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.[17]
-
Add the Cy5-labeled thalidomide (B1683933) solution to all wells.
-
Incubate for an additional 90 minutes at room temperature with gentle shaking.[17]
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for Cy5.
-
Calculate the IC50 value by plotting the change in fluorescence polarization against the logarithm of the compound concentration.
-
Western Blot for BRD4 Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following treatment with a PROTAC.
-
Materials:
-
Cancer cell line (e.g., HeLa, THP-1)
-
This compound PROTAC and small molecule inhibitor (e.g., JQ1)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[20]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or inhibitor for a specified time (e.g., 24 hours).[12] Include a vehicle control (e.g., DMSO).[12]
-
Sample Preparation: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[21] Centrifuge the lysates to pellet cell debris and collect the supernatant.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[21]
-
SDS-PAGE: Normalize the protein samples to the same concentration and add Laemmli buffer. Denature the samples by heating. Load equal amounts of protein onto an SDS-PAGE gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[21]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding.[21] Incubate the membrane with the primary anti-BRD4 antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system.[21] Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control.
-
Data Analysis: Calculate the percentage of BRD4 degradation relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[12]
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of the compounds on cell proliferation and viability.
-
Materials:
-
Cancer cell line
-
This compound PROTAC and small molecule inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the test compounds. Incubate for a desired period (e.g., 72 hours).[12]
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[12]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[12]
-
Conclusion
This compound PROTACs offer a distinct and often more potent mechanism of action compared to traditional small molecule inhibitors. By inducing the degradation of target proteins like BRD4, PROTACs can achieve a more profound and sustained biological effect.[9] Their catalytic nature may also allow for lower dosing and potentially reduced off-target effects.[11] However, the development of PROTACs involves optimizing not only the target-binding and E3 ligase-recruiting moieties but also the linker, which can significantly impact ternary complex formation and degradation efficiency. Small molecule inhibitors, while typically having a less complex mechanism, remain a cornerstone of targeted therapy and can be highly effective. The choice between these two modalities will depend on the specific target, the desired therapeutic outcome, and the pharmacological properties of the individual compounds. This guide provides a foundational framework for researchers to design and interpret experiments aimed at comparing these two powerful therapeutic strategies.
References
- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JQ1 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
- 15. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. revvity.com [revvity.com]
- 20. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. benchchem.com [benchchem.com]
Benchmarking new pomalidomide-cyclohexane degraders against published data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing new pomalidomide-cyclohexane degraders against established, published data. By leveraging standardized experimental protocols and clear data presentation, researchers can effectively evaluate the potency, efficacy, and potential of novel compounds in the rapidly evolving field of targeted protein degradation.
Mechanism of Action: Pomalidomide-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins from a cell.[1] They consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[1][2] Pomalidomide acts as a potent molecular glue, recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[3][] By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] The cyclohexane (B81311) component within the linker is a critical design element, influencing the spatial orientation and stability of the resulting ternary complex (PROTAC-POI-E3 ligase), which is essential for efficient degradation.[2]
References
Safety Operating Guide
Navigating the Disposal of Pomalidomide-Cyclohexane Mixtures: A Guide to Safe and Compliant Practices
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. A mixture of pomalidomide (B1683931) and cyclohexane (B81311) presents a complex waste stream with both cytotoxic and flammable hazards. This guide provides essential, step-by-step procedures for the safe disposal of pomalidomide-cyclohexane waste, ensuring the protection of personnel and the environment.
Pomalidomide is classified as a cytotoxic drug, meaning it is toxic to cells.[1][2] Consequently, any material that comes into contact with it must be treated as cytotoxic waste.[1] Cyclohexane is a highly flammable liquid and is also considered hazardous waste.[3][4][5] Therefore, a mixture of the two must be handled with the utmost care, adhering to regulations for both cytotoxic and flammable hazardous materials.
Core Disposal Principles
The fundamental principle for managing cytotoxic waste is the distinction between "trace" and "bulk" contamination.[1] This classification determines the appropriate disposal stream and containerization. For a this compound mixture, the flammability of cyclohexane adds another layer of hazard that must be addressed.
Data Presentation: Cytotoxic Waste Classification
| Waste Classification | Contamination Level | Container Type | Disposal Method |
| Trace Cytotoxic Waste | Less than 3% of the original drug volume remains.[1] | Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[1] | Incineration.[1] |
| Bulk Cytotoxic Waste | More than 3% of the original drug volume remains.[1] | Black, DOT-approved, RCRA-rated hazardous waste containers.[1] | Hazardous waste incineration.[1] |
Experimental Protocol: Step-by-Step Disposal for this compound Waste
The following protocol outlines the necessary steps for the safe disposal of this compound mixtures and associated contaminated materials.
1. Personal Protective Equipment (PPE): Before handling any waste containing pomalidomide and cyclohexane, it is mandatory to wear appropriate PPE. This includes:
-
Two pairs of chemotherapy-rated gloves.[1]
-
A disposable, impermeable gown.[1]
-
Safety goggles or a face shield.[1]
-
A respiratory mask, particularly if there is a risk of aerosol or vapor generation.[1]
2. Waste Segregation at the Point of Generation: Proper segregation is critical to prevent cross-contamination and ensure safe disposal.
-
For Bulk this compound Waste: Any mixture containing more than 3% of the original volume of pomalidomide, or any significant volume of the cyclohexane solution, is considered bulk waste.[1] This waste must be disposed of in a black, DOT-approved hazardous waste container that is compatible with flammable liquids.[1] The container must be clearly labeled as "Hazardous Waste," "Cytotoxic," and "Flammable."
-
For Trace Contaminated Materials: Items with less than 3% of the original pomalidomide volume, such as empty vials, contaminated gloves, gowns, and bench paper, should be placed in a yellow, puncture-resistant container labeled "Trace Chemotherapy Waste" and "Incinerate Only".[1]
3. Labeling and Containerization: All waste containers must be clearly labeled with their contents. For the this compound mixture, the label must indicate both the cytotoxic and flammable nature of the waste. Ensure containers are kept closed except when adding waste.[6]
4. Spill Management: In the event of a spill, the cleanup materials are considered bulk hazardous waste.
-
Secure the area and ensure adequate ventilation, avoiding ignition sources.[7]
-
Don appropriate PPE, including respiratory protection.
-
Use a chemotherapy spill kit to absorb and contain the spill.
-
Place all contaminated cleanup materials into a black, DOT-approved hazardous waste container.[1]
5. Storage and Final Disposal: Store sealed waste containers in a designated, secure area away from general laboratory traffic, heat, and sources of ignition.[3][4] The final disposal of both trace and bulk waste is high-temperature incineration, which is the primary method for destroying cytotoxic and many hazardous chemical wastes.[1][3][5] This must be carried out by a licensed hazardous waste contractor.[5] Do not dispose of this waste down the drain or in regular trash.[8][9]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. How to Handle Cyclohexane Safely: Storage, Transportation & Disposal Tips - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 4. fishersci.com [fishersci.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]
- 8. fishersci.com [fishersci.com]
- 9. packageinserts.bms.com [packageinserts.bms.com]
Essential Safety and Logistical Information for Handling Pomalidomide-Cyclohexane
Disclaimer: No specific safety data was found for a mixture of "Pomalidomide-cyclohexane." The following guidance is a synthesis of safety information for Pomalidomide and Cyclohexane (B81311) as individual substances. It is imperative to evaluate the potential hazards of the mixture based on its specific composition and to consult with your institution's Environmental Health and Safety (EHS) office before handling.
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with a potential mixture of Pomalidomide and Cyclohexane. Pomalidomide is a potent immunomodulatory and antineoplastic agent requiring stringent handling due to its teratogenic potential.[1][2] Cyclohexane is a highly flammable liquid and irritant.[3][4] Extreme caution is necessary to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-rated nitrile gloves.[1] |
| Body Protection | Disposable Gown | A solid-front, back-closing, long-sleeved gown made of a low-lint, non-absorbent material is required.[1] For extensive handling or high splash risk, head-to-toe coveralls are recommended.[1] |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 respirator is the minimum requirement. For procedures that may generate aerosols or dust, a powered air-purifying respirator (PAPR) is recommended.[1] For high concentrations of Cyclohexane vapors, a full-facepiece respirator with an organic vapor cartridge may be necessary.[4] |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles should be worn at all times. A face shield must be worn over safety goggles during procedures with a high risk of splashing.[1] |
Occupational Exposure Limits
The following table summarizes the occupational exposure limits for Cyclohexane. No specific occupational exposure limits have been established for Pomalidomide.[5][6]
| Organization | Exposure Limit (Cyclohexane) |
| OSHA (PEL) | 300 ppm (8-hour TWA)[3] |
| NIOSH (REL) | 300 ppm (10-hour TWA)[3] |
| ACGIH (TLV) | 100 ppm (8-hour TWA)[3] |
TWA: Time-Weighted Average, PEL: Permissible Exposure Limit, REL: Recommended Exposure Limit, TLV: Threshold Limit Value
Operational and Disposal Plans
Engineering Controls: All handling of this compound must occur within a certified chemical fume hood or a biological safety cabinet to control airborne particles and vapors.[1][4][5] The work area must be well-ventilated, and sources of ignition must be eliminated due to the high flammability of Cyclohexane.[4][5]
Step-by-Step Handling Procedures
-
Preparation:
-
Inspect the package for any signs of damage upon receipt.
-
Don the full required PPE as outlined in the table above before entering the designated handling area.
-
-
Solution Preparation:
-
General Handling:
Spill Management
-
Small Spills:
-
If trained and equipped with a spill kit, don the full required PPE.
-
Contain the spill using absorbent pads.
-
Clean the area with a deactivating agent or detergent solution, followed by a water rinse.
-
Collect all cleanup materials in a designated hazardous waste container.[1]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others and contact your institution's EHS office.
-
Disposal Plan
Pomalidomide is classified as a cytotoxic drug, and any material that comes into contact with it should be treated as cytotoxic waste.[7] Cyclohexane is considered hazardous waste.[8]
-
Waste Segregation:
-
Trace Contamination (<3% of original volume): Dispose of in yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only."[7]
-
Bulk Contamination (>3% of original volume): Dispose of in black, DOT-approved hazardous waste containers labeled in accordance with RCRA regulations.[7]
-
-
Final Disposal:
Experimental Workflow
Caption: A logical workflow for the safe handling of this compound.
References
- 1. Mobile [my.chemius.net]
- 2. ICSC 0242 - CYCLOHEXANE [inchem.org]
- 3. nj.gov [nj.gov]
- 4. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]
- 5. How to Handle Cyclohexane Safely: Storage, Transportation & Disposal Tips - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 6. Cyclohexane | WorkSafe [worksafe.govt.nz]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Cyclohexane [cdc.gov]
- 8. organic chemistry - How do you properly dispose of hexane and cyclohexane - Chemistry Stack Exchange [chemistry.stackexchange.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
